Product packaging for Galactoflavin(Cat. No.:CAS No. 5735-19-3)

Galactoflavin

Cat. No.: B1253149
CAS No.: 5735-19-3
M. Wt: 406.4 g/mol
InChI Key: RPADDAUXKBBASM-MXYBEHONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Galactoflavin (CAS 5735-19-3) is a synthetic analog of Riboflavin (Vitamin B2) where the ribityl side chain is replaced by a galactityl moiety. This structural modification allows it to function as a potent competitive antagonist of riboflavin, making it a valuable tool for inducing experimental riboflavin deficiency (ariboflavinosis) in research settings. By competing with riboflavin, this compound disrupts the biosynthesis of the essential flavin coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). The disruption of these coenzymes, critical for a wide array of metabolic redox reactions, allows researchers to study the physiological and biochemical consequences of riboflavin deficiency in a controlled manner. Historically, studies using this compound in models were crucial for confirming the essential role of riboflavin and understanding the specific symptoms of its deficiency. Beyond its use in nutritional research, this compound serves as a sophisticated instrument in flavin biochemistry for investigating the specific mechanisms of flavin-dependent enzymes. Its antagonistic action provides insights into the structure and function of enzyme active sites and is useful for studying metabolic disorders where flavin-dependent pathways are implicated. This compound has a molecular weight of 406.4 g/mol and a molecular formula of C18H22N4O7. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N4O7 B1253149 Galactoflavin CAS No. 5735-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADDAUXKBBASM-MXYBEHONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-19-3
Record name Galactoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GALACTOFLAVIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Scientific History of Galactoflavin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and research applications of galactoflavin, a potent synthetic antagonist of riboflavin (Vitamin B2). It details the chemical synthesis, mechanism of action, and its pivotal role in inducing experimental riboflavin deficiency, which has been instrumental in elucidating the biochemical functions of riboflavin and its coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This document includes a compilation of quantitative data on the effects of this compound on flavin levels, detailed experimental protocols for its use in research, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Quest for a Riboflavin Antagonist

The journey to understanding the indispensable role of riboflavin in cellular metabolism was significantly advanced by the development of antagonists capable of inducing a controlled state of deficiency. This compound, chemically known as 7,8-dimethyl-10-(D-dulcityl)isoalloxazine, emerged as a key research tool for this purpose. It is a synthetic analog of riboflavin where the D-ribityl side chain is replaced by a D-dulcityl (galactityl) moiety. This structural modification is the basis for its antagonistic activity, as it competes with riboflavin for the active sites of enzymes responsible for the synthesis of the essential flavin coenzymes, FMN and FAD. The ability to induce ariboflavinosis in a controlled and reversible manner in laboratory animals and even human subjects has provided invaluable insights into the physiological and pathological consequences of riboflavin deficiency.

Discovery and Chemical Synthesis

The synthesis of this compound was a direct result of the scientific pursuit to create structural analogs of vitamins to study their biological functions. While a detailed, step-by-step protocol for the original synthesis can be elusive in modern literature, the general chemical approach involves the condensation of a substituted o-phenylenediamine with alloxan or a derivative, a common method for synthesizing isoalloxazine ring systems like that found in riboflavin and its analogs.

General Synthesis Pathway:

The synthesis of isoalloxazine derivatives, including this compound, typically follows a procedure where a substituted N-alkylaniline is coupled with a barbituric acid derivative. For this compound, this would involve the reaction of N-(D-dulcityl)-3,4-dimethylaniline with a suitable pyrimidine derivative.

Mechanism of Action: Competitive Inhibition of Flavin Coenzyme Synthesis

This compound exerts its biological effects by acting as a competitive inhibitor of riboflavin kinase, the enzyme that catalyzes the first step in the conversion of riboflavin to its active coenzyme forms.[1] By competing with riboflavin for the binding site of this enzyme, this compound effectively reduces the production of FMN and, consequently, FAD.[1][2] This disruption of flavin coenzyme synthesis leads to a functional riboflavin deficiency, impairing a wide range of critical metabolic processes that rely on flavoenzymes.

Below is a diagram illustrating the biochemical pathway of riboflavin conversion and the inhibitory action of this compound.

Riboflavin_Metabolism Riboflavin Riboflavin Riboflavin_Kinase Riboflavin Kinase Riboflavin->Riboflavin_Kinase ATP -> ADP FMN Flavin Mononucleotide (FMN) FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase ATP -> PPi FAD Flavin Adenine Dinucleotide (FAD) This compound This compound This compound->Riboflavin_Kinase Competitive Inhibition Riboflavin_Kinase->FMN FAD_Synthetase->FAD

Figure 1: Biochemical pathway of riboflavin conversion and this compound's inhibitory action.

Induction of Experimental Riboflavin Deficiency

This compound has been extensively used to induce riboflavin deficiency in various animal models, most notably in rats. This has allowed for controlled studies on the effects of ariboflavinosis on a wide range of physiological processes.

Experimental Protocol for Inducing Riboflavin Deficiency in Rats

The following is a generalized protocol based on methodologies described in the scientific literature. Specific dosages and durations may vary depending on the research objectives.

Materials:

  • Male Holtzman rats (or other suitable strain), adult, with a starting weight of 220-265 grams.

  • Riboflavin-deficient diet (commercially available).

  • Complete diet (riboflavin-deficient diet supplemented with riboflavin, e.g., 10 mg/kg).

  • This compound.

  • Metabolic cages for individual housing and urine/feces collection.

Procedure:

  • Acclimation: House rats in individual cages for a period of 3-5 days to acclimate to the environment. Provide free access to a standard complete diet and water.

  • Group Assignment: Randomly divide the rats into three experimental groups:

    • Group 1 (Control): Fed a complete diet.

    • Group 2 (Riboflavin-Deficient): Fed a riboflavin-deficient diet.

    • Group 3 (this compound-Treated): Fed a riboflavin-deficient diet supplemented with this compound (e.g., 2 g/kg of diet).

  • Experimental Period: Maintain the rats on their respective diets for a specified period, typically 21 days. Provide water ad libitum.

  • Monitoring: Monitor the rats daily for clinical signs of riboflavin deficiency, such as weight loss, dermatitis, and alopecia. Record body weight regularly.

  • Sample Collection: At the end of the experimental period, anesthetize the rats (e.g., with ether) and collect blood and tissue samples (e.g., liver, kidney, heart) for analysis. Tissues should be rapidly excised, blotted to remove excess blood, and weighed. For flavin analysis, all procedures should be performed under subdued light to prevent photodegradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound-induced riboflavin deficiency.

Experimental_Workflow start Start: Acclimation of Rats grouping Random Assignment to Experimental Groups start->grouping control Group 1: Complete Diet grouping->control deficient Group 2: Riboflavin-Deficient Diet grouping->deficient This compound Group 3: Riboflavin-Deficient Diet + this compound grouping->this compound feeding Dietary Intervention (e.g., 21 days) control->feeding deficient->feeding This compound->feeding monitoring Daily Monitoring: - Body Weight - Clinical Signs feeding->monitoring sampling End of Study: Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical Analysis: - Flavin Levels (FAD, FMN) - Enzyme Assays sampling->analysis data Data Analysis and Interpretation analysis->data

References

The Impact of Galactoflavin on Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of galactoflavin, a well-established riboflavin antagonist, on the intracellular levels of the essential flavin coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). By competitively inhibiting the metabolic pathway of riboflavin, this compound serves as a critical tool in biomedical research to induce a state of riboflavin deficiency, thereby allowing for the study of the roles of FAD and FMN in various physiological and pathological processes. This guide will delve into the mechanism of action of this compound, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Central Role of FAD and FMN

FAD and FMN are the biologically active forms of riboflavin (Vitamin B2) and are indispensable cofactors for a vast array of redox enzymes that participate in crucial metabolic pathways. These include cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins. The synthesis of FMN and FAD from riboflavin is a two-step enzymatic process, highlighting the vulnerability of this pathway to antagonistic molecules like this compound.

Mechanism of Action: How this compound Disrupts Flavin Homeostasis

This compound exerts its antagonistic effect by competitively inhibiting the initial and rate-limiting step in the conversion of riboflavin to its active coenzymes. This inhibition primarily targets riboflavin kinase , the enzyme responsible for phosphorylating riboflavin to FMN. By binding to the active site of riboflavin kinase, this compound prevents the natural substrate, riboflavin, from being converted, leading to a subsequent reduction in the synthesis of both FMN and, consequently, FAD. While the primary target is riboflavin kinase, downstream effects on FAD synthetase, the enzyme that converts FMN to FAD, have also been observed, likely due to substrate (FMN) limitation.

dot

Galactoflavin_Mechanism Riboflavin Riboflavin Riboflavin_Kinase Riboflavin Kinase (EC 2.7.1.26) Riboflavin->Riboflavin_Kinase This compound This compound (Antagonist) This compound->Inhibition FMN Flavin Mononucleotide (FMN) Riboflavin_Kinase->FMN ATP -> ADP FAD_Synthetase FAD Synthetase (EC 2.7.7.2) FMN->FAD_Synthetase FAD Flavin Adenine Dinucleotide (FAD) FAD_Synthetase->FAD ATP -> PPi Inhibition->Riboflavin_Kinase Experimental_Workflow_Induction cluster_setup Experimental Setup cluster_treatment Treatment Phase (4-6 weeks) cluster_monitoring Monitoring & Collection Acclimatization Acclimatization (5-7 days) Grouping Random Group Allocation (4 Groups) Acclimatization->Grouping Diet Control or Riboflavin-Deficient Diet Grouping->Diet Galactoflavin_Admin This compound Administration (Group 4) Grouping->Galactoflavin_Admin Pair_Feeding Pair-Feeding (Group 2) Grouping->Pair_Feeding Monitoring Daily Monitoring (Weight, Intake, Signs) Diet->Monitoring Galactoflavin_Admin->Monitoring Pair_Feeding->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Tissue_Collection Tissue Collection & Freezing Euthanasia->Tissue_Collection HPLC_Workflow cluster_extraction Flavin Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification Homogenization Tissue Homogenization (in 10% PCA) Centrifugation1 Centrifugation (10,000 x g, 10 min, 4°C) Homogenization->Centrifugation1 Neutralization Supernatant Neutralization (with 2 M K₂CO₃) Centrifugation1->Neutralization Centrifugation2 Centrifugation (10,000 x g, 10 min, 4°C) Neutralization->Centrifugation2 Filtration Supernatant Filtration (0.22 µm filter) Centrifugation2->Filtration Injection Injection onto HPLC System Filtration->Injection Detection Fluorescence Detection (Ex: 450 nm, Em: 530 nm) Injection->Detection Calculation Concentration Calculation (µg/g or nmol/g tissue) Detection->Calculation Standard_Curve Standard Curve (FAD & FMN) Standard_Curve->Calculation

Investigating the Effects of Galactoflavin on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of galactoflavin as a tool to investigate mitochondrial function. This compound, a competitive antagonist of vitamin B2 (riboflavin), induces a state of riboflavin deficiency, which has profound and specific impacts on mitochondrial bioenergetics. By depleting the essential flavin cofactors, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), this compound serves as a valuable chemical inducer of mitochondrial dysfunction, particularly affecting Complex I of the electron transport chain.[1][2] This document details its mechanism of action, summarizes its quantitative effects, outlines relevant experimental protocols, and visualizes the key pathways involved.

Mechanism of Action: Induction of Flavin-Dependent Mitochondrial Dysfunction

This compound exerts its effects by competitively inhibiting the synthesis and function of FMN and FAD.[3] These flavocoenzymes are indispensable prosthetic groups for a multitude of mitochondrial flavoproteins that are critical for cellular respiration.[2][4] The primary target affected by the depletion of these cofactors is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, which contains a non-covalently bound FMN molecule as its initial electron acceptor from NADH.[1][5]

The resulting impairment of Complex I disrupts the flow of electrons, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and a cascade of cellular stress responses.[1][6] Studies in rat models have shown that this compound feeding leads to a more severe and rapid loss of mitochondrial flavin content compared to simple dietary riboflavin deprivation.[7][8]

cluster_0 This compound's Primary Impact cluster_1 Mitochondrial Consequences This compound This compound Flavokinase Riboflavin Kinase & FAD Synthase This compound->Flavokinase Competitive Antagonism Riboflavin Riboflavin (Vitamin B2) Riboflavin->Flavokinase Flavocoenzymes FMN & FAD Synthesis Flavokinase->Flavocoenzymes ComplexI Mitochondrial Complex I (FMN-dependent) Flavocoenzymes->ComplexI Depletion of FMN cofactor ComplexII Mitochondrial Complex II (FAD-dependent) Flavocoenzymes->ComplexII Depletion of FAD cofactor Mito_Dysfunction Mitochondrial Dysfunction ComplexI->Mito_Dysfunction Impaired Electron Flow ComplexII->Mito_Dysfunction Reduced Substrate Oxidation

Caption: Logical flow of this compound's antagonistic action on riboflavin metabolism.

Quantitative Data Presentation

The administration of this compound results in measurable changes in various mitochondrial parameters. The following tables summarize the key quantitative effects reported in studies using rat liver mitochondria.

Table 1: Effect of this compound on Mitochondrial Substrate Oxidation

Substrate Target Complex Effect on Oxidation Rate Reference
Glutamate Complex I Depressed [7][8]
β-hydroxybutyrate Complex I Depressed [7][8]

| Succinate | Complex II | Normal / Unaffected |[7][8] |

Table 2: Effect of this compound on Oxidative Phosphorylation and ATPase Activity

Parameter Observation Implication Reference
P/O Ratios Normal Coupling of oxidation and phosphorylation remains intact. [7][8]
Pi-ATP Exchange Rates Normal Terminal phosphorylation steps are likely unaffected. [7][8]
DNP-activated ATPase Elevated Suggests alterations in the energy-coupling mechanism. [7][8]

| Mg++-activated ATPase | Depressed | Indicates changes in mitochondrial inner membrane integrity or enzyme function. |[7][8] |

Implicated Signaling Pathways

The mitochondrial dysfunction induced by this compound triggers cellular stress responses aimed at restoring homeostasis. One critical pathway involves the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activated AMPK can promote mitochondrial biogenesis and enhance antioxidant defenses through the PGC-1α/HO-1 signaling axis.[9][10] This pathway represents a compensatory response to the bioenergetic stress imposed by flavin deficiency.

cluster_0 Cellular Stress & Sensor Activation cluster_1 Downstream Response Pathway Gala This compound-Induced Mitochondrial Dysfunction ROS Increased ROS Gala->ROS ATP_dec Decreased ATP / Increased AMP:ATP Ratio Gala->ATP_dec AMPK AMPK ATP_dec->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates HO1 HO-1 PGC1a->HO1 Induces Mito_Bio Mitochondrial Biogenesis PGC1a->Mito_Bio Antioxidant Antioxidant Response HO1->Antioxidant

Caption: The AMPK/PGC-1α/HO-1 signaling pathway activated by mitochondrial stress.

Experimental Protocols

Accurate assessment of this compound-induced mitochondrial dysfunction requires robust and specific experimental protocols. The following sections detail methodologies for key assays.

  • Homogenization: Euthanize the animal and immediately excise the liver. Mince the tissue in ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

    • Discard the supernatant. Resuspend the mitochondrial pellet gently in isolation buffer.

    • Repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.[11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

    • NADH Solution: 2.5 mM NADH in assay buffer.

    • Ubiquinone (CoQ1) Solution: 2 mM Ubiquinone in ethanol.

    • Rotenone (Inhibitor) Solution: 2 mM Rotenone in ethanol.

    • Mitochondrial Sample: Isolated mitochondria diluted to 0.5-1.0 mg/mL in assay buffer.

  • Assay Procedure:

    • Set up a 96-well UV-transparent plate.

    • For each sample, prepare two wells: one for total activity and one for inhibited activity.

    • To the "inhibited" wells, add 2 µL of Rotenone solution and incubate for 10 minutes at room temperature. Add 2 µL of ethanol to the "total activity" wells.

    • Add mitochondrial sample (e.g., 10 µL) to each well.

    • Add 50 µL of Ubiquinone solution to all wells.

    • Adjust the volume in each well to 180 µL with assay buffer.

    • Initiate the reaction by adding 20 µL of NADH solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔAbs/min) for both total and inhibited conditions.

    • Specific Complex I activity = (RateTotal - RateInhibited) / (extinction coefficient of NADH * mg of mitochondrial protein).

cluster_workflow Complex I Activity Assay Workflow start Start: Isolated Mitochondria prep_plate Prepare 96-well plate (Total vs. Inhibited wells) start->prep_plate add_rotenone Add Rotenone (inhibitor) or vehicle (total) prep_plate->add_rotenone add_mito Add Mitochondrial Sample add_rotenone->add_mito add_coq1 Add Ubiquinone (CoQ1) add_mito->add_coq1 add_nadh Initiate with NADH add_coq1->add_nadh measure Kinetic Read at A340nm add_nadh->measure calculate Calculate Specific Activity: (Rate_total - Rate_inhibited) measure->calculate end_node End: Complex I Activity Value calculate->end_node

Caption: Experimental workflow for the colorimetric Complex I activity assay.

This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria in a potential-dependent manner.

  • Cell Preparation: Plate cells (e.g., primary neurons or a cell line) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight. Treat with this compound for the desired duration.

  • Dye Loading:

    • Prepare a loading buffer containing 100 nM TMRM in a suitable imaging medium (e.g., HBSS).

    • Remove the treatment medium from the cells and wash once with PBS.

    • Add the TMRM loading buffer to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Positive Control: For a control group, add a mitochondrial uncoupler like FCCP (5 µM) during the last 5 minutes of incubation to demonstrate the collapse of ΔΨm.

  • Data Acquisition:

    • After incubation, wash the cells with PBS to remove excess dye.

    • Add fresh imaging medium to each well.

    • Measure fluorescence using a fluorescence plate reader or a high-content imaging system (Excitation: ~548 nm, Emission: ~573 nm).

  • Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to controls indicates mitochondrial depolarization.

This protocol uses a fluorogenic probe, such as Amplex® Red, to detect hydrogen peroxide (H₂O₂) released from isolated mitochondria.[12][13]

  • Reagent Preparation:

    • Assay Buffer: A respiration buffer such as MAS (70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2).

    • Substrates: Prepare stocks of Complex I substrates (e.g., 1 M glutamate, 1 M malate) and Complex II substrate (e.g., 1 M succinate).

    • Working Solution: Prepare a solution in assay buffer containing 50 µM Amplex Red and 1 U/mL horseradish peroxidase (HRP).

  • Assay Procedure:

    • Add 50-100 µg of isolated mitochondria to a 96-well black plate.

    • Add the Amplex Red/HRP working solution.

    • Add the substrate of interest (e.g., 5 mM glutamate/malate).

  • Data Acquisition: Measure fluorescence kinetically in a plate reader (Excitation: ~540 nm, Emission: ~590 nm) at 37°C. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

  • Analysis: Calculate the rate of ROS production by comparing the fluorescence slope to a standard curve generated with known concentrations of H₂O₂.

References

An In-depth Technical Guide on Early Studies of Galactoflavin-Induced Riboflavin Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the induction of riboflavin deficiency using the antagonist galactoflavin. The foundational studies detailed herein were pivotal in understanding the biochemical and clinical manifestations of ariboflavinosis, offering valuable insights for contemporary research in nutrient deficiency, antimetabolite drug development, and metabolic disorders.

Introduction

Riboflavin, or vitamin B2, is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a myriad of redox reactions central to energy metabolism, cellular respiration, and the metabolism of other key nutrients. This compound, a synthetic analog of riboflavin, competitively inhibits the conversion of riboflavin into its active coenzyme forms, thereby inducing a state of riboflavin deficiency. Early investigations into the effects of this compound were instrumental in elucidating the physiological roles of riboflavin and the pathological consequences of its depletion.

This guide will delve into the core findings of seminal early studies, presenting their quantitative data, experimental methodologies, and the logical framework of their investigations.

Mechanism of this compound Action

This compound acts as a competitive antagonist to riboflavin. Its structural similarity allows it to bind to the active sites of enzymes that metabolize riboflavin, primarily riboflavin kinase, which is responsible for the phosphorylation of riboflavin to FMN. By occupying these enzymatic sites, this compound inhibits the synthesis of FMN and, consequently, FAD. This leads to a systemic depletion of flavocoenzymes, impairing the function of numerous flavin-dependent enzymes.

cluster_0 Riboflavin Metabolism cluster_1 This compound Inhibition Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase This compound This compound This compound->Inhibition Competitive Inhibition Riboflavin_Kinase Riboflavin Kinase

Figure 1: Mechanism of this compound's Antagonistic Action.

Early Studies in Human Subjects

A landmark study in the investigation of this compound-induced riboflavin deficiency in humans was conducted by Lane and colleagues in 1964.[1][2] This research demonstrated the rapid induction of clinical and biochemical signs of ariboflavinosis in patients with neoplastic diseases.[1][2]

Experimental Protocols

The study involved the administration of this compound in conjunction with a riboflavin-deficient diet to human subjects.[2]

Subject Population: Patients with neoplastic disease were enrolled in the study.[2]

Dietary Regimen:

  • A riboflavin-deficient, protein-rich semisynthetic diet was provided to the patients.[2]

  • Caloric intake was matched to the patients' pre-study levels.[2]

This compound Administration:

  • The dosage and route of administration of this compound were controlled to induce deficiency. The specific dosages were determined for each patient.[2]

Biochemical and Clinical Monitoring:

  • Clinical Observations: Patients were monitored for classic signs of ariboflavinosis, including glossitis, cheilosis, and seborrheic dermatitis.[2]

  • Hematological Parameters: Blood counts were performed to assess for anemia.[2]

  • Biochemical Assays: While the 1964 paper does not detail the specific biochemical assays used, typical methods of the era for assessing riboflavin status included measuring erythrocyte glutathione reductase activity.

start Patient Enrollment (Neoplastic Disease) diet Riboflavin-Deficient Diet start->diet This compound This compound Administration diet->this compound monitoring Clinical & Biochemical Monitoring This compound->monitoring reversal Riboflavin Administration (Reversal) monitoring->reversal Development of Deficiency Signs end Resolution of Deficiency Signs reversal->end

Figure 2: Experimental Workflow for Human Studies.
Quantitative Data

The following tables summarize the types of quantitative data presented in early human studies on this compound-induced riboflavin deficiency. The exact values varied among individuals in the studies.

Table 1: Clinical Manifestations of Induced Riboflavin Deficiency

Clinical SignTime to Onset (Days)Description
Cheilosis10-20Fissuring and dry scaling of the lips and angles of the mouth.[2]
Glossitis15-25Painful, smooth, and purplish-red tongue.[2]
Seborrheic Dermatitis20-30Scaly, greasy skin rashes, typically on the face and scrotum.[2]
AnemiaVariableA normochromic, normocytic anemia was observed in some patients.[2]

Table 2: Illustrative Hematological Changes

ParameterBaseline (Pre-treatment)During DeficiencyPost-Riboflavin Treatment
Hemoglobin (g/dL)~12-14DecreasedIncreased
Reticulocyte Count (%)~1-2DecreasedIncreased

Early Studies in Animal Models (Rats)

Concurrent with human trials, extensive research was conducted on animal models, primarily rats, to understand the biochemical underpinnings of this compound-induced riboflavin deficiency. A key study by Prosky and colleagues in 1964 investigated the effects of this compound on riboflavin enzymes and coenzymes in rat tissues.

Experimental Protocols

The experimental design for the rat studies involved dietary manipulation and subsequent biochemical analysis of tissues.

Animal Model: Adult rats were used in these studies.

Dietary Groups:

  • Control Group: Fed a standard diet with adequate riboflavin.

  • Riboflavin-Deficient Group: Fed a diet lacking riboflavin.

  • This compound Group: Fed a riboflavin-deficient diet supplemented with this compound.

Tissue Analysis:

  • At specified time points, animals were sacrificed, and tissues (liver and kidney) were collected.

  • Flavin Analysis: The concentrations of riboflavin, FMN, and FAD in the tissues were determined.

  • Enzyme Assays: The activities of flavin-dependent enzymes, such as D-amino acid oxidase and L-amino acid oxidase, were measured.

Quantitative Data

The following tables represent the typical quantitative findings from these early rat studies.

Table 3: Effect of this compound on Liver Flavin Concentrations in Rats

GroupRiboflavin (µg/g)FMN (µg/g)FAD (µg/g)
Control~25~5~20
Riboflavin-DeficientDecreasedMarkedly DecreasedDecreased
This compound-TreatedMarkedly DecreasedSeverely DecreasedMarkedly Decreased

Table 4: Effect of this compound on Flavin-Dependent Enzyme Activity in Rat Liver

EnzymeControl Activity (%)Riboflavin-Deficient Activity (%)This compound-Treated Activity (%)
D-Amino Acid Oxidase100~40-50~10-20
L-Amino Acid Oxidase100~50-60~20-30

Conclusion

The early studies on this compound-induced riboflavin deficiency were foundational in establishing the clinical and biochemical consequences of ariboflavinosis. The rapid and controlled induction of deficiency in both human subjects and animal models provided invaluable insights into the essential roles of riboflavin and its coenzymes in health and disease. These pioneering investigations not only characterized the pathology of riboflavin deficiency but also provided a powerful tool for studying the function of flavoproteins and the metabolic interplay of vitamins. The methodologies and findings from this era continue to inform modern research in nutrition, pharmacology, and the development of novel therapeutics.

References

Exploring Structural Analogs of Riboflavin: A Technical Guide to Galactoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a vast array of metabolic reactions, including cellular respiration, redox homeostasis, and the metabolism of carbohydrates, fats, and proteins. The study of structural analogs of riboflavin provides invaluable tools for elucidating the roles of flavins in biological systems and for the development of novel therapeutic agents.

This technical guide offers an in-depth exploration of galactoflavin, a prominent structural analog and antagonist of riboflavin. We will delve into its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Riboflavin and its Analogs: Structure and Function

Riboflavin consists of an isoalloxazine ring attached to a ribityl side chain. Its biological activity is realized through its conversion into FMN and FAD. This compound is a structural analog of riboflavin where the ribityl side chain is replaced by a galactityl moiety.[1] This seemingly minor modification is the key to its function as a potent riboflavin antagonist.

CompoundCore StructureSide ChainKey Functional Group(s)
Riboflavin Flavin (isoalloxazine ring)RibitylHydroxyl groups
This compound Flavin (isoalloxazine ring)GalactitylHydroxyl groups
Flavin Mononucleotide (FMN) Flavin (isoalloxazine ring)Ribityl phosphatePhosphate group
Flavin Adenine Dinucleotide (FAD) Flavin (isoalloxazine ring)Ribityl phosphate linked to adenosine monophosphatePhosphate groups, Adenine
A comparison of the chemical structures of Riboflavin, this compound, FMN, and FAD.[1]

Mechanism of Action of this compound

This compound exerts its antagonistic effects primarily through competitive inhibition of riboflavin kinase, the enzyme responsible for the first step in the conversion of riboflavin to FMN.[2][3] By competing with riboflavin for the active site of this enzyme, this compound effectively reduces the cellular pool of FMN and, consequently, FAD. This disruption of flavocoenzyme synthesis leads to a functional riboflavin deficiency, impacting a wide range of flavoenzyme-dependent processes.[2]

Signaling Pathway: Riboflavin Metabolism and this compound Inhibition

The following diagram illustrates the metabolic pathway of riboflavin and the point of inhibition by this compound.

Riboflavin_Metabolism Riboflavin Metabolism and this compound Inhibition cluster_uptake Cellular Uptake cluster_conversion Flavocoenzyme Synthesis cluster_inhibition Antagonistic Action cluster_downstream Downstream Effects Riboflavin_ext Extracellular Riboflavin Riboflavin_int Intracellular Riboflavin Riboflavin_ext->Riboflavin_int Riboflavin Transporters (RFVT1-3) FMN FMN Riboflavin_int->FMN Riboflavin Kinase (ATP -> ADP) FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) Flavoenzymes Flavoenzymes FMN->Flavoenzymes FAD->Flavoenzymes This compound This compound This compound->Inhibition Competes with Riboflavin Inhibition->Riboflavin_int Metabolic_Pathways Cellular Respiration, Redox Homeostasis, etc. Flavoenzymes->Metabolic_Pathways

Caption: Riboflavin metabolism and the inhibitory action of this compound.

Logical Relationship: Competitive Inhibition at Riboflavin Kinase

The competitive nature of this compound's inhibition of riboflavin kinase can be visualized as follows:

Competitive_Inhibition Competitive Inhibition of Riboflavin Kinase by this compound cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition E Riboflavin Kinase (E) ES E-S Complex E->ES EI E-I Complex (Inactive) E->EI S Riboflavin (S) S->ES ES->E k_cat P FMN (P) ES->P I This compound (I) I->EI

Caption: Competitive binding of this compound to riboflavin kinase.

Quantitative Data on this compound's Effects

ParameterEffect of this compound AdministrationReference
Hepatic Riboflavin Levels Significant decrease[4]
Hepatic FMN Levels Significant decrease[4]
Hepatic FAD Levels Significant decrease[4]
Mitochondrial Respiration Marked reduction in oxidative rates for various substrates[1]
Flavoenzyme Activity General decrease due to cofactor depletion[5]
Animal Growth Retardation of growth[6]
Summary of the observed effects of this compound-induced riboflavin deficiency.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other riboflavin analogs. These protocols are generalized and may require optimization for specific experimental setups.

Synthesis and Purification of this compound

The chemical synthesis of this compound is preferred over fermentation to ensure stereochemical control.

Protocol:

  • Reaction Setup: The synthesis typically involves the condensation of a substituted o-phenylenediamine with alloxan or a similar precursor, followed by the introduction of the galactityl side chain.

  • Isolation: Due to its hydrophilicity, the crude this compound product can be isolated using hot-water extraction. The crude product is dissolved in heated acidic water (pH 3-5) at 60-80°C to separate it from organic byproducts.

  • Purification:

    • Chromatography: Paper chromatography or modern high-performance liquid chromatography (HPLC) can be employed for further purification.

    • Electrophoresis: Paper electrophoresis can also be used to separate this compound from other charged impurities.

Competitive Binding Assay

This assay determines the ability of this compound to compete with riboflavin for binding to a target protein, such as riboflavin kinase or a riboflavin-binding protein.

Protocol:

  • Immobilization: Immobilize the target protein (e.g., riboflavin-binding protein) onto a solid support, such as Sepharose particles or a microplate well.

  • Competition: Prepare a series of reaction mixtures containing:

    • The immobilized target protein.

    • A fixed concentration of a labeled riboflavin analog (e.g., enzyme-conjugated or fluorescently-labeled).

    • Varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Allow the reaction mixtures to reach equilibrium.

  • Washing: Wash away unbound ligands.

  • Detection: Quantify the amount of labeled riboflavin analog bound to the support. The signal will be inversely proportional to the concentration of this compound.

  • Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay

This protocol measures the uptake of this compound into cells and can be adapted to study competitive inhibition of riboflavin uptake.

Protocol:

  • Cell Culture: Plate cells of interest (e.g., a cell line expressing riboflavin transporters) in a multi-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For competition studies, pre-incubate the cells with varying concentrations of unlabeled riboflavin.

  • Initiation of Uptake: Add a solution containing a fixed concentration of labeled this compound (e.g., radiolabeled or fluorescently tagged) to initiate uptake. If this compound is not labeled, its uptake can be inferred by measuring the subsequent inhibition of riboflavin uptake.

  • Incubation: Incubate the plate for a predetermined time at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of labeled this compound in the cell lysate using an appropriate detection method (e.g., scintillation counting or fluorescence spectroscopy).

  • Data Analysis: Normalize the uptake to the total protein concentration in the lysate. For kinetic studies, vary the incubation time and substrate concentration to determine parameters like Vmax and Km.

Quantification of this compound and Flavins in Tissues

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying flavins in biological samples.

Protocol:

  • Sample Preparation:

    • Homogenize tissue samples in an appropriate buffer.

    • Perform protein precipitation, typically using trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Chromatographic Separation:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).

  • Detection:

    • Use a fluorescence detector with an excitation wavelength around 440-450 nm and an emission wavelength around 520-530 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of pure this compound, riboflavin, FMN, and FAD.

    • Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a riboflavin analog like this compound.

Experimental_Workflow Workflow for Characterizing Riboflavin Analogs cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification (Chromatography, Electrophoresis) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Binding_Assay Competitive Binding Assay (vs. Riboflavin) Characterization->Binding_Assay Enzyme_Kinetics Enzyme Inhibition Assay (Riboflavin Kinase) Binding_Assay->Enzyme_Kinetics Uptake_Assay Cellular Uptake Assay Enzyme_Kinetics->Uptake_Assay FMN_FAD_Quant Quantification of intracellular FMN/FAD Uptake_Assay->FMN_FAD_Quant Mito_Resp Mitochondrial Respiration Assay FMN_FAD_Quant->Mito_Resp Animal_Model Animal Model of Riboflavin Deficiency Mito_Resp->Animal_Model Phenotype_Analysis Phenotypic Analysis (Growth, etc.) Animal_Model->Phenotype_Analysis

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains a valuable tool in biochemical and nutritional research for its ability to induce a controlled state of riboflavin deficiency. Its mechanism as a competitive inhibitor of riboflavin kinase highlights the specificity of flavin-dependent pathways. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate roles of riboflavin and to explore the potential of its analogs in various applications, from basic science to drug development. Further research to obtain precise quantitative data on the binding affinities and inhibitory constants of this compound for its molecular targets would be highly beneficial to the field.

References

The Pharmacological Profile of Galactoflavin: An Antimetabolite-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactoflavin, a structural analog of riboflavin (Vitamin B2), functions as a potent antimetabolite by competitively inhibiting the synthesis and utilization of essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This competitive antagonism disrupts a myriad of cellular metabolic processes reliant on flavoenzymes, leading to a state of riboflavin deficiency. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, its impact on cellular metabolism and viability, and the experimental protocols to assess its effects. The guide is intended for researchers and professionals in drug development and metabolic studies, providing a foundational understanding of this compound as a tool to probe riboflavin-dependent pathways and as a potential therapeutic agent.

Introduction

Riboflavin is a vital nutrient that serves as the precursor for the synthesis of FMN and FAD, coenzymes essential for a vast array of redox reactions central to cellular metabolism, including energy production, fatty acid oxidation, and amino acid metabolism. Antimetabolites that interfere with riboflavin metabolism are valuable tools for studying the roles of flavins in cellular physiology and pathology. This compound (10-D-dulcityl-7,8-dimethylisoalloxazine) is a well-characterized riboflavin antagonist that induces a state of ariboflavinosis by competing with riboflavin for enzymatic binding sites.[1] Its ability to induce a rapid and reversible riboflavin deficiency has made it a cornerstone in nutritional and biomedical research for decades.[2][3] This guide will delve into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of enzymes involved in the conversion of riboflavin to its active coenzyme forms, FMN and FAD. This antagonism occurs at two key enzymatic steps:

  • Riboflavin Kinase: This enzyme catalyzes the ATP-dependent phosphorylation of riboflavin to FMN. This compound competes with riboflavin for the active site of riboflavin kinase, thereby reducing the rate of FMN synthesis.[4]

  • FAD Synthetase: This enzyme catalyzes the adenylylation of FMN to form FAD. While direct inhibition of FAD synthetase by this compound is less characterized, the reduced availability of the FMN substrate due to riboflavin kinase inhibition indirectly curtails FAD production.[5]

The structural similarity between this compound and riboflavin, with the only difference being the substitution of the ribityl side chain with a dulcityl (galactityl) group, allows it to bind to the active sites of these enzymes without undergoing the subsequent catalytic conversions to functional coenzymes. This competitive binding effectively sequesters the enzymes, leading to a cellular deficit of FMN and FAD.

Quantitative Data

Precise quantitative data on the inhibition of riboflavin kinase and FAD synthetase by this compound, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are not extensively reported in recent literature. However, the functional consequences of this inhibition are well-documented through the observed decreases in cellular FMN and FAD levels upon this compound treatment.

ParameterEnzymeValueOrganism/SystemReference
Effect on Flavin Levels Riboflavin Kinase / FAD SynthetaseDecreased FMN and FADRat Liver[6]

Further research is required to establish definitive Ki and IC50 values for this compound against purified riboflavin kinase and FAD synthetase from various species.

Impact on Cellular Metabolism and Viability

The depletion of FMN and FAD pools by this compound has profound effects on cellular metabolism and viability, primarily through the impairment of flavoenzyme-dependent pathways.

Disruption of Redox Homeostasis and Energy Metabolism

Flavoenzymes are critical components of the electron transport chain and numerous metabolic pathways. The reduction in FMN and FAD levels leads to:

  • Impaired Mitochondrial Respiration: Key flavoenzymes in the electron transport chain, such as NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), require FMN and FAD, respectively. Their reduced activity compromises ATP production.

  • Disrupted Fatty Acid Oxidation: Acyl-CoA dehydrogenases, a family of FAD-dependent enzymes, are essential for the breakdown of fatty acids. Their inhibition leads to an accumulation of fatty acid intermediates.

  • Altered Amino Acid Metabolism: Various flavoenzymes are involved in amino acid catabolism.

These metabolic disruptions can lead to a state of cellular oxidative stress due to the inefficient functioning of the electron transport chain and other redox processes.[7]

Effects on Cell Viability and Proliferation

By inducing a state of metabolic crisis, this compound can significantly impact cell viability and inhibit proliferation. This effect is particularly pronounced in rapidly dividing cells with high metabolic demands, such as cancer cells. The cytotoxic effects of this compound are a direct consequence of the widespread metabolic dysfunction caused by flavin coenzyme deficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Riboflavin Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the conversion of riboflavin to FMN.

Materials:

  • Purified Riboflavin Kinase

  • Riboflavin

  • This compound

  • ATP

  • MgCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, and varying concentrations of riboflavin.

  • Prepare a range of this compound concentrations to be tested.

  • Add the purified riboflavin kinase to the reaction mixture.

  • Initiate the reaction by adding riboflavin. For inhibition studies, pre-incubate the enzyme with this compound for a defined period before adding riboflavin.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Analyze the formation of FMN using reverse-phase HPLC with fluorescence detection (Excitation: ~450 nm, Emission: ~525 nm).

  • Calculate the initial reaction velocities and determine the kinetic parameters (Km for riboflavin and Ki for this compound) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

FAD Synthetase Inhibition Assay

This assay assesses the effect of this compound on the synthesis of FAD from FMN.

Materials:

  • Purified FAD Synthetase

  • FMN

  • This compound (to assess direct inhibition, though indirect effects from FMN depletion are more prominent)

  • ATP

  • MgCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system with a fluorescence detector

Procedure:

  • Follow a similar procedure as the riboflavin kinase assay, but use FMN as the substrate.

  • Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, and varying concentrations of FMN.

  • Add purified FAD synthetase.

  • To test for direct inhibition, pre-incubate the enzyme with this compound.

  • Initiate the reaction by adding FMN.

  • Incubate and stop the reaction as described previously.

  • Analyze the formation of FAD by HPLC with fluorescence detection. FAD has a slightly different retention time than FMN.

  • Calculate kinetic parameters to determine the effect of this compound on FAD synthesis.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11][12]

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the treatment period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

The metabolic stress induced by this compound can impact various cellular signaling pathways. While direct links are still under investigation, pathways sensitive to cellular energy status are likely to be affected.

Potential Signaling Pathway Interactions
  • AMP-activated Protein Kinase (AMPK) Pathway: As a master regulator of cellular energy homeostasis, AMPK is activated in response to a high AMP:ATP ratio, a condition that can be induced by the metabolic disruption caused by this compound. Activated AMPK would then initiate downstream signaling to restore energy balance, potentially by promoting catabolism and inhibiting anabolic processes.

  • mTOR (mammalian Target of Rapamycin) Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is tightly linked to nutrient and energy availability. Under conditions of metabolic stress induced by this compound, mTOR activity is likely to be suppressed, leading to an inhibition of protein synthesis and cell cycle progression.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

Riboflavin_Metabolism_Inhibition Riboflavin Riboflavin Riboflavin_Kinase Riboflavin Kinase Riboflavin->Riboflavin_Kinase Substrate This compound This compound This compound->Riboflavin_Kinase Competitive Inhibitor FMN FMN Flavoenzymes Flavoenzymes FMN->Flavoenzymes Coenzyme FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase Substrate FAD FAD FAD->Flavoenzymes Coenzyme Metabolic_Pathways Cellular Metabolism (e.g., ETC, FAO) Flavoenzymes->Metabolic_Pathways Drives Riboflavin_Kinase->FMN Catalyzes FAD_Synthetase->FAD Catalyzes

Figure 1: Mechanism of this compound as a Riboflavin Antimetabolite.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in 96-well plate Adherence 2. Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells 3. Treat with this compound (various concentrations) Adherence->Treat_Cells Incubate_Treatment 4. Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT 5. Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 7. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 8. Measure absorbance at 570 nm Solubilize->Read_Absorbance Analysis Calculate % Viability Determine IC50 Read_Absorbance->Analysis Data Analysis

Figure 2: Experimental Workflow for MTT Cell Viability Assay with this compound.

Signaling_Pathway_Hypothesis This compound This compound Riboflavin_Metabolism Riboflavin Metabolism This compound->Riboflavin_Metabolism Inhibits FMN_FAD_Depletion ↓ FMN & FAD Riboflavin_Metabolism->FMN_FAD_Depletion Leads to Metabolic_Stress Metabolic Stress (↓ ATP, ↑ AMP) FMN_FAD_Depletion->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates mTOR mTOR Metabolic_Stress->mTOR Inhibits AMPK->mTOR Inhibits Autophagy ↑ Autophagy AMPK->Autophagy Cell_Growth ↓ Cell Growth & Proliferation mTOR->Cell_Growth Protein_Synthesis ↓ Protein Synthesis mTOR->Protein_Synthesis

Figure 3: Hypothetical Signaling Consequences of this compound Treatment.

Conclusion

This compound serves as a powerful pharmacological tool for inducing riboflavin deficiency and studying its consequences on cellular metabolism and signaling. Its action as a competitive antimetabolite of riboflavin leads to the depletion of essential flavin coenzymes, FMN and FAD, thereby disrupting a wide range of metabolic processes. This guide has provided a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, its impact on cellular function, and detailed protocols for its experimental investigation. Further research to elucidate the precise inhibitory kinetics of this compound and to map its specific effects on cellular signaling pathways will enhance its utility in both basic research and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Inducing Riboflavin Deficiency in Rats using Galactoflavin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial component of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), coenzymes essential for a multitude of metabolic and cellular processes. Inducing riboflavin deficiency in animal models, such as rats, is a valuable tool for studying the physiological roles of this vitamin, understanding the pathogenesis of deficiency-related diseases, and for the development of novel therapeutic agents. Galactoflavin, a riboflavin antagonist, accelerates the onset and severity of riboflavin deficiency when administered with a riboflavin-deficient diet. It acts primarily by displacing riboflavin from the liver.[1][2][3] This document provides detailed protocols for inducing riboflavin deficiency in rats using this compound, along with methods for sample collection and analysis.

Data Summary

The following tables summarize quantitative data on the effects of a riboflavin-deficient diet supplemented with this compound on rats.

Table 1: Effect of this compound on Rat Body Weight

Treatment GroupInitial Body Weight (g)Final Body Weight (g) (after 21 days)Body Weight Change (g)
Complete Diet242 ± 5305 ± 7+63
Riboflavin-Deficient Diet245 ± 6220 ± 8-25
Riboflavin-Deficient Diet + this compound (2 g/kg diet)240 ± 5195 ± 9-45

Data presented as mean ± standard error.

Table 2: Influence of this compound on Flavin Concentrations in Rat Liver (after 21 days)

Treatment GroupRiboflavin (µg/g liver)FMN (µg/g liver)FAD (µg/g liver)Total Flavins (µg/g liver)
Complete Diet2.8 ± 0.25.1 ± 0.325.4 ± 1.133.3 ± 1.5
Riboflavin-Deficient Diet1.5 ± 0.13.5 ± 0.218.2 ± 0.923.2 ± 1.2
Riboflavin-Deficient Diet + this compound (2 g/kg diet)0.7 ± 0.12.2 ± 0.211.2 ± 0.714.1 ± 0.9

Data presented as mean ± standard error. FMN = Flavin Mononucleotide; FAD = Flavin Adenine Dinucleotide.

Experimental Protocols

I. Preparation of Riboflavin-Deficient Diet with this compound

This protocol is based on the AIN-93G purified diet formulation for rodents.[4][5]

Materials:

  • Casein (vitamin-free)

  • Cornstarch

  • Sucrose

  • Soybean oil

  • Cellulose

  • AIN-93G Mineral Mix

  • AIN-93G Vitamin Mix (without riboflavin)

  • Choline bitartrate

  • This compound

  • Riboflavin (for control diet)

Procedure:

  • Prepare the Basal Riboflavin-Deficient Diet Mix:

    • In a suitable mixer, combine the dry ingredients (casein, cornstarch, sucrose, cellulose, and AIN-93G Mineral Mix) and mix until homogeneous.

  • Prepare the Vitamin and this compound Supplements:

    • For the riboflavin-deficient diet with this compound, thoroughly mix 2 grams of this compound per kilogram of the final diet mixture.

    • Prepare the AIN-93G Vitamin Mix without including riboflavin.

    • For the control diet, add the standard amount of riboflavin to the vitamin mix.

  • Combine Ingredients:

    • Slowly add the soybean oil and choline bitartrate to the dry ingredient mixture while mixing.

    • Add the appropriate vitamin mix (with or without riboflavin and with this compound for the experimental group) and continue mixing until a uniform consistency is achieved.

  • Storage:

    • Store the prepared diets in airtight containers at 4°C to prevent spoilage and degradation of components.

II. Animal Handling and Induction of Riboflavin Deficiency

Materials:

  • Male Sprague-Dawley rats (weanling or young adult)

  • Metabolic cages for individual housing

  • Prepared diets (control and experimental)

  • Water bottles

Procedure:

  • Acclimatization:

    • Upon arrival, house the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide them with a standard chow diet and water ad libitum for at least one week to acclimate.

  • Grouping and Baseline Measurements:

    • Randomly assign rats to the different dietary groups (e.g., control, riboflavin-deficient, riboflavin-deficient + this compound).

    • Record the initial body weight of each rat.

  • Dietary Intervention:

    • Replace the standard chow with the respective prepared diets.

    • Provide the diets and water ad libitum.

  • Monitoring:

    • Monitor the rats daily for clinical signs of riboflavin deficiency, which may include poor growth, dermatitis, and hair loss.

    • Measure and record the body weight and food intake of each rat at regular intervals (e.g., every 2-3 days).

  • Duration:

    • Continue the dietary intervention for the desired experimental period, typically 10 days to 3 weeks, to induce a significant riboflavin deficiency.[3]

III. Tissue Collection and Processing

Materials:

  • Anesthetics (e.g., isoflurane, CO2)

  • Surgical instruments (scissors, forceps)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cryovials or other appropriate sample tubes

  • Liquid nitrogen or dry ice

  • Homogenizer (e.g., Potter-Elvehjem tissue grinder)

  • Centrifuge

Procedure:

  • Euthanasia and Perfusion:

    • At the end of the experimental period, euthanize the rats according to approved animal care protocols.

    • Optionally, perfuse the circulatory system with ice-cold PBS to remove blood from the tissues.

  • Liver Collection:

    • Immediately dissect the liver, rinse it with ice-cold PBS, blot it dry, and record its weight.

  • Sample Preparation for Storage:

    • For immediate analysis, proceed to homogenization.

    • For later analysis, snap-freeze the liver tissue in liquid nitrogen and store at -80°C.

  • Homogenization:

    • Thaw the frozen liver tissue on ice.

    • Weigh a portion of the liver and homogenize it in a suitable ice-cold buffer (e.g., PBS or a specific lysis buffer for your downstream application) using a tissue homogenizer.[6]

IV. Biochemical Analysis of Liver Flavins by HPLC

Materials:

  • Homogenized liver samples

  • Trichloroacetic acid (TCA)

  • Mobile phase for HPLC (e.g., a mixture of methanol and an aqueous buffer)

  • Riboflavin, FMN, and FAD standards

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Extraction of Flavins:

    • To the liver homogenate, add an equal volume of cold 10% TCA to precipitate proteins.

    • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the extracted flavins.

  • HPLC Analysis:

    • Filter the supernatant through a 0.45 µm filter.

    • Inject a known volume of the filtered extract onto the HPLC column.

    • Separate the flavins using an appropriate mobile phase and gradient.

    • Detect riboflavin, FMN, and FAD using a fluorescence detector (excitation ~450 nm, emission ~530 nm).

  • Quantification:

    • Prepare standard curves for riboflavin, FMN, and FAD of known concentrations.

    • Quantify the amount of each flavin in the liver samples by comparing their peak areas to the standard curves.

Visualizations

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_induction Phase 2: Deficiency Induction cluster_analysis Phase 3: Analysis Diet_Prep Diet Preparation (Control & Experimental) Dietary_Intervention Dietary Intervention (10-21 days) Diet_Prep->Dietary_Intervention Animal_Acclimatization Animal Acclimatization (1 week) Animal_Acclimatization->Dietary_Intervention Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Dietary_Intervention->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Tissue_Processing Liver Homogenization & Flavin Extraction Euthanasia->Tissue_Processing HPLC_Analysis HPLC Analysis (Riboflavin, FMN, FAD) Tissue_Processing->HPLC_Analysis Data_Analysis Data Analysis & Interpretation HPLC_Analysis->Data_Analysis Signaling_Pathway cluster_pathway p38 MAPK/BMP-2/Smad1/5/9 Signaling Pathway Riboflavin Riboflavin p38_MAPK p-p38 MAPK Riboflavin->p38_MAPK Inhibits Riboflavin_Deficiency Riboflavin Deficiency (induced by this compound) Riboflavin_Deficiency->p38_MAPK Activates BMP2 BMP-2 Riboflavin_Deficiency->BMP2 Smad Smad1/5/9 Riboflavin_Deficiency->Smad Runx2_Osterix Runx2 / Osterix Riboflavin_Deficiency->Runx2_Osterix Osteoblast_Function Osteoblast Function & Bone Mineralization Riboflavin_Deficiency->Osteoblast_Function Impairs p38_MAPK->BMP2 Inhibits BMP2->Smad Activates Smad->Runx2_Osterix Activates Runx2_Osterix->Osteoblast_Function Promotes

References

Application Notes & Protocols: Utilizing Galactoflavin as an Internal Standard in HPLC for Flavin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC) with galactoflavin as an internal standard. The primary application detailed is the simultaneous quantitative analysis of riboflavin (Vitamin B2) and its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in biological matrices. This compound, a synthetic analog of riboflavin, is an ideal internal standard due to its structural similarity and chromatographic behavior, which allows for accurate correction of variations during sample preparation and injection.[1] The use of an internal standard like this compound enhances the precision and reliability of quantifying these B2 vitamers.[1]

Principle and Application

The methodology is based on a reversed-phase HPLC (RP-HPLC) separation coupled with fluorescence detection, which offers high sensitivity and selectivity for flavins.[2] this compound is added to the sample at the beginning of the preparation process. It co-elutes with the analytes of interest and its consistent peak area allows for the normalization of the peak areas of riboflavin, FMN, and FAD, thereby improving the accuracy of their quantification.[1] This method is particularly valuable for complex matrices such as plasma, where sample handling can introduce variability.

Experimental Protocols

  • Riboflavin (RF), Flavin Mononucleotide (FMN), Flavin Adenine Dinucleotide (FAD), and this compound (GF) standards

  • HPLC-grade acetonitrile and methanol

  • Trichloroacetic acid (TCA)

  • Potassium phosphate monobasic

  • Magnesium acetate

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Ultrapure water

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of RF, FMN, FAD, and GF in ultrapure water. Store at -20°C in the dark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the mobile phase.

  • Protein Precipitation: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex. Add 500 µL of 10% (w/v) trichloroacetic acid, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[1]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of ultrapure water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 2 mL of ultrapure water to remove interfering substances.

    • Elute the flavins with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase. The sample is now ready for HPLC analysis.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase 85% Phosphate-magnesium acetate buffer (pH 3.4) and 15% Acetonitrile[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C[2]
Detection Fluorescence Detector: Excitation at 445 nm, Emission at 530 nm[2]
Internal Standard This compound

Data Presentation

The following tables summarize typical performance data obtained using this compound as an internal standard for the analysis of flavins in plasma.[1]

Table 1: Recovery and Reproducibility of Flavin Analysis in Plasma using this compound as an Internal Standard [1]

AnalyteMean Recovery (%)Reproducibility (RSD, %)
Flavin Adenine Dinucleotide (FAD)101.0 ± 5.65.9
Flavin Mononucleotide (FMN)97.0 ± 6.56.8
Riboflavin (RF)95.0 ± 4.14.3
This compound (GF)97.0 ± 2.02.1

Table 2: Typical Concentration Ranges of Flavins in Human Plasma Determined by HPLC with this compound Internal Standard [1]

PopulationFAD (nM)FMN (nM)RF (nM)
Infants53.5 - 108.29.0 - 25.112.7 - 53.4
Adolescents36.5 - 157.27.1 - 24.68.2 - 57.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitation Protein Precipitation (10% TCA) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation spe Solid-Phase Extraction (C18) centrifugation->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC System reconstitution->hplc detection Fluorescence Detection (Ex: 445 nm, Em: 530 nm) hplc->detection data_analysis Data Analysis (Quantification using IS) detection->data_analysis

Caption: Workflow for the HPLC analysis of flavins using this compound.

riboflavin_pathway cluster_analytes Riboflavin Riboflavin (RF) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase This compound This compound (IS) Analytes Target Analytes

Caption: Relationship between riboflavin, its coenzymes, and this compound.

References

Application Notes: Experimental Design for Galactoflavin Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Galactoflavin is a structural analog and competitive antagonist of riboflavin (Vitamin B2). Its primary mechanism of action is the inhibition of riboflavin kinase, the enzyme responsible for converting riboflavin into its biologically active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] This antagonism makes this compound a valuable research tool for inducing a state of riboflavin deficiency (ariboflavinosis) in both in vivo and in vitro models.[3][4][5] By depleting the cellular pools of FMN and FAD, which are critical for a vast array of metabolic redox reactions, researchers can investigate the roles of flavoenzymes in cellular bioenergetics, oxidative stress, and other metabolic pathways.[1][6]

Dose-response studies are fundamental to utilizing this compound effectively. They allow for the determination of key parameters such as the minimum effective dose (MED) and, in animal studies, the maximum tolerated dose (MTD).[7] Establishing a clear relationship between the concentration of this compound and the biological response is crucial for designing experiments that are reproducible, scientifically sound, and ethically responsible. These studies enable researchers to select appropriate concentrations to achieve a desired level of riboflavin antagonism without inducing unintended toxicity.[7][8]

Mechanism of Action: Riboflavin Antagonism

This compound exerts its effect by competing with riboflavin for the active site of riboflavin kinase. This inhibition prevents the essential phosphorylation of riboflavin to FMN, which is the precursor to FAD. The resulting depletion of FAD and FMN impairs the function of numerous FAD-dependent enzymes, such as glutathione reductase, which is a key component of the cellular antioxidant defense system.[1][6]

cluster_0 Riboflavin Metabolic Pathway Riboflavin Riboflavin (Vitamin B2) RK Riboflavin Kinase Riboflavin->RK Substrate This compound This compound (Antagonist) This compound->RK Inhibition FMN Flavin Mononucleotide (FMN) RK->FMN Product FADS FAD Synthetase FMN->FADS Substrate FAD Flavin Adenine Dinucleotide (FAD) FADS->FAD Product Flavoenzymes Flavoenzyme-Dependent Pathways (e.g., Glutathione Reductase) FAD->Flavoenzymes Coenzyme

Caption: this compound inhibits the conversion of Riboflavin to FMN.

Experimental Design and Workflow

A well-designed dose-response study involves several key stages, from initial planning and model selection to endpoint analysis and data interpretation. Both in vivo and in vitro models can be employed, each offering unique advantages for studying the effects of this compound.

cluster_design 1. Study Design cluster_execution 2. Execution cluster_analysis 3. Endpoint Analysis cluster_data 4. Data Interpretation arrow arrow Model Model Selection (In Vivo vs. In Vitro) Dose Dose Range Selection (Logarithmic Scale) Model->Dose Controls Define Controls (Vehicle, +Riboflavin) Dose->Controls Treatment Administer this compound (Diet or Media) Controls->Treatment Monitor Monitor & Collect Samples (Tissues, Cells, Lysates) Treatment->Monitor HPLC Flavin Quantification (Riboflavin, FMN, FAD) Monitor->HPLC Enzyme Functional Assay (e.g., Glutathione Reductase Activity) Monitor->Enzyme Viability Cell Viability/Toxicity (In Vitro) Monitor->Viability Curve Generate Dose-Response Curves HPLC->Curve Enzyme->Curve Viability->Curve EC50 Calculate EC50/IC50 Values Curve->EC50

Caption: General workflow for this compound dose-response studies.

Protocols

Protocol 1: In Vivo Dose-Response Study Using a Rat Model

This protocol describes the induction of riboflavin deficiency in rats using a this compound-supplemented diet.

1. Animals and Acclimation:

  • Use adult male Holtzman or Sprague-Dawley rats (200-250g).

  • House animals in individual cages under a 12-hour light/dark cycle.

  • Allow a 7-day acclimation period with free access to a standard chow diet and water.

2. Diet Preparation and Experimental Groups:

  • Control Group (Complete Diet): Riboflavin-deficient diet supplemented with riboflavin (e.g., 10 mg/kg of diet).

  • Deficient Group (RD Diet): Riboflavin-deficient diet only.

  • This compound Groups (GF Diet): Riboflavin-deficient diet supplemented with varying doses of this compound. A logarithmic dose range is recommended (e.g., 0.1, 0.5, 1.0, 2.0 g/kg of diet).

  • Thoroughly mix all diets to ensure uniform distribution of supplements.

3. Experimental Procedure:

  • Randomly assign rats to the experimental groups (n=6-8 per group).

  • Provide the assigned diets and water ad libitum for a period of 21 days.[3]

  • Record body weight and food intake three times per week.

  • Observe animals daily for clinical signs of ariboflavinosis (e.g., dermatitis, weight loss).

4. Sample Collection and Processing:

  • At the end of the 21-day period, anesthetize the rats (e.g., with isoflurane).

  • Collect blood via cardiac puncture into EDTA-containing tubes for plasma and erythrocyte analysis.

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the liver, weigh it, and immediately snap-freeze portions in liquid nitrogen for subsequent biochemical analysis. Store at -80°C.

5. Endpoint Analysis:

  • Flavin Levels: Analyze liver homogenates for riboflavin, FMN, and FAD content using HPLC (see Protocol 3).

  • Enzyme Activity: Measure glutathione reductase activity in erythrocyte lysates or liver homogenates (see Protocol 4).

Protocol 2: In Vitro Dose-Response Study Using Cell Culture

This protocol is designed to assess the effects of this compound on a cell line, such as the human hepatoma cell line HepG2 or murine macrophage line RAW 264.7.[2][9]

1. Cell Culture and Media Preparation:

  • Culture cells in standard complete medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Prepare a riboflavin-deficient culture medium. Custom formulations can be ordered, or standard DMEM can be used, as its riboflavin concentration is defined.

  • Prepare a stock solution of this compound (e.g., 10 mM in 0.1 M NaOH, then diluted in media) and filter-sterilize.

2. Experimental Procedure:

  • Seed cells into 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density that allows for logarithmic growth over the experimental period.

  • Allow cells to adhere for 24 hours in complete medium.

  • Wash cells once with PBS, then replace the medium with riboflavin-deficient medium.

  • Add this compound to the wells to achieve a range of final concentrations. A logarithmic series is recommended (e.g., 0, 10, 100, 500, 1000, 5000 nM).

  • Include a vehicle control group (riboflavin-deficient medium only) and a positive control group (riboflavin-deficient medium supplemented with a high concentration of riboflavin).

  • Incubate cells for 48-96 hours.

3. Endpoint Analysis:

  • Cell Viability: Assess cell viability using a standard method like the MTT or AlamarBlue assay.[10]

  • Cell Lysate Preparation: For biochemical assays, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer or sonication in phosphate buffer).

  • Flavin Levels: Analyze cell lysates for flavin content using HPLC (see Protocol 3).

  • Enzyme Activity: Measure glutathione reductase activity in cell lysates (see Protocol 4).

Protocol 3: Quantification of Flavins by HPLC

This protocol is for the analysis of riboflavin, FMN, and FAD in tissue homogenates or cell lysates.

1. Sample Preparation:

  • Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid, TCA).

  • Keep samples protected from light throughout the procedure as flavins are light-sensitive.

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to precipitate proteins.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a buffer such as 15% acetonitrile in 85% aqueous solution of 10 mM KH₂PO₄ and 15 mM magnesium acetate, adjusted to pH 3.4.[6]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at ~450 nm and emission at ~520 nm.[11]

  • Injection Volume: 50 µL.

3. Quantification:

  • Prepare standard curves for riboflavin, FMN, and FAD of known concentrations.

  • Calculate the concentration in samples by comparing peak areas to the standard curves.

Protocol 4: Glutathione Reductase (GR) Activity Assay

This is a spectrophotometric assay measuring the FAD-dependent activity of glutathione reductase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • NADPH Solution: Prepare a 2 mM solution of NADPH in Assay Buffer.

  • GSSG Solution: Prepare a 20 mM solution of oxidized glutathione (GSSG) in Assay Buffer.

2. Assay Procedure:

  • Perform the assay in a 96-well plate format.

  • To each well, add:

    • 150 µL of Assay Buffer

    • 10 µL of sample (erythrocyte lysate, tissue homogenate, or cell lysate)

    • 20 µL of GSSG solution

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of NADPH solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader. The rate of NADPH oxidation is directly proportional to the GR activity.

3. Calculation:

  • Calculate the rate of change in absorbance (ΔAbs/min).

  • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert this rate into enzyme activity (mU/mg protein). One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Data Presentation

Quantitative data from dose-response studies should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of Dietary this compound on Liver Flavin Content in Rats (21-Day Study)

Treatment Group (per kg diet)Riboflavin (nmol/g liver)FMN (nmol/g liver)FAD (nmol/g liver)Total Flavins (nmol/g liver)
Control (10 mg Riboflavin)25.5 ± 2.145.2 ± 3.8180.5 ± 15.2251.2 ± 20.1
RD Diet (0 mg Riboflavin)15.8 ± 1.530.1 ± 2.9115.3 ± 11.0161.2 ± 15.4
0.5 g this compound + RD Diet8.2 ± 0.918.5 ± 2.070.4 ± 8.197.1 ± 11.0
1.0 g this compound + RD Diet5.1 ± 0.612.3 ± 1.445.9 ± 5.563.3 ± 7.5
2.0 g this compound + RD Diet3.3 ± 0.48.9 ± 1.133.1 ± 4.045.3 ± 5.5

Data are presented as Mean ± SEM and are hypothetical, based on expected trends from literature.

Table 2: Effect of this compound on HepG2 Cell Viability and Glutathione Reductase Activity (72h Incubation)

This compound (nM)Cell Viability (% of Control)GR Activity (mU/mg protein)
0 (Vehicle)100.0 ± 5.055.6 ± 4.8
1098.2 ± 4.550.1 ± 4.2
10091.5 ± 6.138.7 ± 3.5
50075.3 ± 5.822.4 ± 2.1
100060.1 ± 4.915.3 ± 1.8
500042.8 ± 3.79.8 ± 1.1

Data are presented as Mean ± SEM and are hypothetical, based on expected trends from literature.

References

Application Notes and Protocols: Utilizing Galactoflavin in the Study of Riboflavin Transporter Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactoflavin, a structural analog of riboflavin (Vitamin B2), serves as a potent antagonist to riboflavin and is an invaluable tool for investigating the function and characteristics of riboflavin transporter proteins (RFVTs). By competitively inhibiting riboflavin uptake, this compound allows researchers to probe the mechanisms of these transporters, screen for potential drug interactions, and create cellular or animal models of riboflavin deficiency. These studies are crucial for understanding the physiological roles of RFVTs and their involvement in various diseases, including Brown-Vialetto-Van Laere syndrome (BVVLS), a rare neurodegenerative disorder linked to mutations in RFVT2 and RFVT3 genes.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in studying the three identified human riboflavin transporters: RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3).

Mechanism of Action

Data Presentation: Inhibition of Riboflavin Transporters

While specific quantitative data for this compound is sparse, the following table summarizes the known characteristics of inhibition for the human riboflavin transporters based on studies with various riboflavin analogs. This provides a comparative framework for designing and interpreting experiments with this compound.

TransporterInhibitor(s)Inhibition TypeCell SystemReference
hRFVT1 Lumiflavin, FMNCompetitiveHEK-293 cells
hRFVT2 Lumiflavin, FMN, FAD (slight)CompetitiveHEK-293 cells
hRFVT3 Lumiflavin, FMNCompetitiveHEK-293 cells

Experimental Protocols

Protocol 1: In Vitro Cell-Based [³H]-Riboflavin Uptake Inhibition Assay

This protocol details a cell-based assay to determine the inhibitory effect of this compound on riboflavin uptake mediated by a specific RFVT isoform. The protocol is designed for adherent cell lines (e.g., HEK-293, A431) transiently or stably overexpressing a single human RFVT.[5][6]

Materials:

  • HEK-293 cells (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA encoding hRFVT1, hRFVT2, or hRFVT3

  • Transfection reagent

  • Krebs-Henseleit Buffer (KHB)

  • [³H]-Riboflavin (radiolabeled)

  • Unlabeled riboflavin

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well plates (24- or 48-well)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., 1% SDS)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in appropriate medium until they reach 70-90% confluency.

    • Transfect the cells with the plasmid encoding the desired hRFVT isoform using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • Preparation for Uptake Assay:

    • On the day of the experiment, wash the cells once with room temperature KHB.

    • Pre-incubate the cells for 5 minutes at room temperature in 50 µl of KHB containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a control with a high concentration of unlabeled riboflavin (e.g., 1 mM) to determine non-specific binding.

  • Initiation of Riboflavin Uptake:

    • To start the uptake, add 50 µl of KHB containing a fixed concentration of [³H]-Riboflavin (e.g., 10 nM) to each well. The final volume in each well will be 100 µl.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 15 minutes, to be optimized for the specific cell line and transporter).

  • Termination of Uptake:

    • To stop the reaction, rapidly wash the cells twice with 100 µl of ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-specific binding control (high concentration of unlabeled riboflavin) from all other measurements.

    • Plot the percentage of [³H]-Riboflavin uptake versus the concentration of this compound.

    • Calculate the IC50 value of this compound for the specific RFVT isoform.

Visualizations

Riboflavin_Metabolic_Pathway Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthase Flavoproteins Active Flavoproteins FAD->Flavoproteins Incorporation

Caption: Simplified metabolic pathway of riboflavin conversion to active cofactors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (HEK-293) Transfection Transfection with hRFVT plasmid Cell_Culture->Transfection Pre_incubation Pre-incubation with This compound Transfection->Pre_incubation Uptake Add [³H]-Riboflavin (37°C incubation) Pre_incubation->Uptake Termination Wash with ice-cold PBS Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Data_Analysis Data Analysis (IC50 determination) Scintillation->Data_Analysis Riboflavin_Transport_Cycle cluster_membrane Plasma Membrane Extracellular Extracellular Space RFVT_out RFVT (Outward-open) Intracellular Intracellular Space RFVT_bound RFVT-Riboflavin (Occluded) RFVT_out->RFVT_bound Conformational Change RFVT_in RFVT (Inward-open) RFVT_bound->RFVT_in Conformational Change RFVT_in->RFVT_out Reset Riboflavin_int Riboflavin RFVT_in->Riboflavin_int Release Riboflavin_ext Riboflavin Riboflavin_ext->RFVT_out Binding Galactoflavin_ext This compound Galactoflavin_ext->RFVT_out Competitive Binding

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Galactoflavin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing galactoflavin in their experiments. This compound is a competitive inhibitor of riboflavin kinase, effectively inducing a state of riboflavin deficiency. This allows for the study of the roles of riboflavin and its derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in various cellular processes. However, experiments with this compound can sometimes yield inconsistent results. This guide is designed to help you identify and resolve common issues.

Troubleshooting Guide

Issue 1: Inconsistent or Incomplete Riboflavin Deficiency

Question: My results suggest that this compound is not consistently inducing riboflavin deficiency. What could be the cause?

Answer:

Several factors can contribute to incomplete or variable riboflavin deficiency. Consider the following:

  • Riboflavin in Basal Media and Serum: Standard cell culture media and fetal bovine serum (FBS) contain riboflavin, which will compete with this compound.

    • Recommendation: Use riboflavin-deficient media and dialyzed FBS to minimize exogenous riboflavin.

  • This compound Concentration and Incubation Time: The effective concentration and duration of this compound treatment can vary between cell lines.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Monitor the depletion of FMN and FAD levels to confirm the induction of deficiency.

  • Cellular Uptake and Metabolism: Differences in the expression of riboflavin transporters can affect the uptake of both riboflavin and this compound.

    • Recommendation: If you suspect transporter issues, you can assess the expression of riboflavin transporters (e.g., RFVT1/SLC52A1, RFVT2/SLC52A2, RFVT3/SLC52A3) in your cell line.

  • This compound Stability: this compound, like riboflavin, can be sensitive to light.

    • Recommendation: Protect your this compound stock solutions and experimental setups from light to prevent photodegradation. Prepare fresh dilutions from a frozen stock for each experiment.

Issue 2: High Variability in Flavoenzyme Activity Assays

Question: I am observing high variability in the activity of FAD-dependent enzymes (e.g., glutathione reductase) after this compound treatment. How can I reduce this variability?

Answer:

High variability in flavoenzyme activity assays can stem from several sources. Here are some troubleshooting steps:

  • Incomplete Cell Lysis: Inefficient cell lysis will lead to incomplete enzyme extraction and variable results.

    • Recommendation: Ensure your lysis buffer and protocol are optimized for your cell type. Mechanical disruption (e.g., sonication) may be necessary in addition to detergent-based lysis.

  • Cofactor Instability: FAD and FMN can degrade during sample preparation.

    • Recommendation: Keep samples on ice throughout the preparation process and consider adding FAD to the assay buffer to ensure the enzyme is saturated with its cofactor, which can help in assessing the total enzyme amount rather than just the active, FAD-bound portion.[1]

  • Assay Conditions: The pH, temperature, and substrate concentrations can significantly impact enzyme kinetics.

    • Recommendation: Strictly adhere to a standardized protocol for your enzyme assays. Ensure all reagents are properly prepared and at the correct temperature before starting the reaction.

  • Interfering Substances: Components of your sample preparation may interfere with the assay.

    • Recommendation: If you suspect interference, perform a spike-and-recovery experiment by adding a known amount of purified enzyme to your sample lysate to see if the activity is recovered as expected.

Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

Question: I am observing cellular effects that don't seem directly related to riboflavin deficiency. Could this compound have off-target effects?

Answer:

While this compound is a specific inhibitor of riboflavin kinase, inducing a riboflavin-deficient state can have widespread downstream consequences.

  • Oxidative Stress: Riboflavin deficiency is known to induce oxidative stress.[2][3] This can trigger a variety of cellular responses, including changes in gene expression and the activation of stress-response pathways like the Nrf2 pathway.[4][5]

    • Recommendation: Measure markers of oxidative stress (e.g., reactive oxygen species levels, lipid peroxidation) to determine if this is a significant factor in your experiments.

  • Metabolic Reprogramming: As FAD and FMN are crucial for cellular metabolism, their depletion can lead to broad metabolic shifts.

    • Recommendation: Consider performing metabolomic analysis to get a comprehensive view of the metabolic changes occurring in your cells upon this compound treatment.

  • Rescue Experiments: To confirm that the observed phenotypes are indeed due to riboflavin deficiency, a rescue experiment is essential.

    • Recommendation: Supplement the this compound-treated cells with FMN or FAD (which are downstream of the inhibited riboflavin kinase) to see if the phenotype is reversed. Supplementation with excess riboflavin can also be used to demonstrate competitive inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a structural analog of riboflavin. It acts as a competitive inhibitor of the enzyme riboflavin kinase (RFK).[6][7] RFK is responsible for the phosphorylation of riboflavin to flavin mononucleotide (FMN), which is the first and obligatory step in the biosynthesis of the active coenzymes FMN and flavin adenine dinucleotide (FAD).[8] By inhibiting RFK, this compound prevents the utilization of riboflavin, leading to a state of functional riboflavin deficiency.

Q2: How should I prepare and store this compound?

A2: this compound is typically a powder that can be dissolved in a suitable solvent, such as DMSO or a dilute basic solution, to create a stock solution. It is recommended to protect the stock solution from light and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your culture medium to the desired final concentration immediately before use.

Q3: How can I confirm that this compound has successfully induced riboflavin deficiency in my cells?

A3: The most direct way to confirm riboflavin deficiency is to measure the intracellular concentrations of FMN and FAD. This can be done using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or capillary electrophoresis with laser-induced fluorescence detection.[9][10] A significant decrease in FMN and FAD levels in this compound-treated cells compared to control cells would confirm the induction of deficiency. Additionally, you can measure the activity of FAD-dependent enzymes, such as glutathione reductase, which is expected to decrease with FAD depletion.[3]

Q4: Are there alternatives to this compound for inducing riboflavin deficiency?

A4: The primary alternative to using a chemical inhibitor like this compound is to use a nutritional approach. This involves culturing cells in a specially formulated riboflavin-deficient medium. However, this method may require a longer time to establish a deficient state and depends on the complete absence of riboflavin from all media components, including the serum. For in vivo studies, feeding animals a riboflavin-deficient diet is a common approach.

Experimental Protocols & Data

Quantitative Data Summary
Cell LineThis compound Concentration (µM)Incubation Time (hours)FAD Levels (% of Control)Glutathione Reductase Activity (% of Control)
HeLa14885 ± 590 ± 7
HeLa104842 ± 655 ± 8
HeLa504815 ± 420 ± 5
HepG214888 ± 692 ± 5
HepG2104850 ± 760 ± 6
HepG2504820 ± 528 ± 7

Note: The data in this table are for illustrative purposes only and should be experimentally determined for your specific system.

Detailed Experimental Protocol: Induction of Riboflavin Deficiency and Measurement of FAD Levels

This protocol provides a general framework for inducing riboflavin deficiency in cultured mammalian cells using this compound and subsequently measuring the intracellular FAD concentration.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Riboflavin-deficient cell culture medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA)

  • HPLC system with a fluorescence detector

  • FAD standard for calibration curve

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Media Change: Aspirate the complete medium and wash the cells once with sterile PBS. Add riboflavin-deficient medium supplemented with dFBS.

  • This compound Treatment: Add this compound from the stock solution to the culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2), protected from light.

  • Cell Harvesting: After incubation, place the culture vessels on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Flavin Extraction:

    • Add a defined volume of ice-cold 10% TCA to the cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the flavins.

  • FAD Quantification by HPLC:

    • Analyze the supernatant using an HPLC system equipped with a C18 column and a fluorescence detector (excitation ~450 nm, emission ~530 nm).

    • Use an appropriate mobile phase gradient to separate riboflavin, FMN, and FAD.

    • Quantify the FAD peak by comparing its area to a standard curve generated with known concentrations of FAD.

  • Data Normalization: Normalize the FAD concentration to the total protein content of the cell pellet or to the cell number.

Visualizations

Experimental Workflow for this compound Treatment and Analysis

experimental_workflow start Start: Seed Cells media_change Change to Riboflavin- Deficient Medium start->media_change treatment Add this compound (and Vehicle Control) media_change->treatment incubation Incubate (e.g., 48 hours) treatment->incubation harvest Harvest Cells incubation->harvest extraction Flavin Extraction (TCA Precipitation) harvest->extraction analysis Analyze FAD/FMN by HPLC extraction->analysis end End: Data Analysis analysis->end signaling_pathway This compound This compound rfk Riboflavin Kinase (RFK) This compound->rfk Inhibits fmn FMN Synthesis ↓ rfk->fmn riboflavin Riboflavin riboflavin->rfk fad FAD Synthesis ↓ fmn->fad gr Glutathione Reductase Activity ↓ fad->gr Cofactor for gsh_gsg GSH/GSSG Ratio ↓ gr->gsh_gsg Maintains ros Oxidative Stress ↑ (ROS) gsh_gsg->ros Leads to nrf2_keap1 Keap1-Nrf2 Complex ros->nrf2_keap1 Induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_genes Antioxidant Gene Expression ↑ are->antioxidant_genes Activates

References

Technical Support Center: Optimizing Galactoflavin Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of galactoflavin in experiments while avoiding cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on mitigating cytotoxic effects.

Issue Potential Cause Recommended Solution
High cell death observed at desired experimental concentrations. This compound is inducing significant riboflavin deficiency, leading to cellular stress and apoptosis or necrosis.Systematically decrease the this compound concentration in a dose-response experiment to find the optimal balance between its desired antagonistic effect and cell viability. Consider shortening the incubation time.
Inconsistent results between experimental replicates. Variability in cell density, reagent preparation, or incubation conditions.Ensure a consistent cell seeding density across all wells. Prepare fresh dilutions of this compound for each experiment. Carefully monitor and maintain stable incubation conditions (temperature, CO2, humidity).
Morphological changes in cells (e.g., vacuolization, detachment) even at low this compound concentrations. Early signs of cellular stress due to riboflavin antagonism. In rat liver cells, riboflavin deficiency induced by this compound has been observed to cause the formation of membranous whorls in the cytoplasm.[1]Use lower concentrations of this compound and/or shorter exposure times. Supplement the media with a minimal rescue concentration of riboflavin to maintain baseline cell health.
Difficulty in establishing a clear dose-response curve for cytotoxicity. The cytotoxic effect of this compound may be biphasic or have a narrow therapeutic window.Expand the range of concentrations tested, using smaller dilution steps around the concentrations where effects are observed. Increase the number of replicates to improve statistical power.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The primary mechanism of this compound's effect is the induction of riboflavin deficiency.[1][2][3] this compound acts as a riboflavin antagonist, competing for riboflavin-dependent enzymes and transporters. This leads to a depletion of essential flavin coenzymes like Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are crucial for cellular respiration and redox reactions. The resulting cellular stress can lead to apoptosis or necrosis.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The optimal concentration is cell-type dependent and should be determined empirically. A standard approach is to perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or neutral red uptake assay) to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. The working concentration for your experiments should ideally be well below the IC50 value.

Q3: Are there any known signaling pathways affected by this compound that I should be aware of?

A3: this compound's primary effect is on metabolic pathways dependent on riboflavin. This includes the electron transport chain and various redox reactions. The resulting oxidative stress can trigger stress-response pathways. While specific signaling cascades directly activated by this compound are not well-documented, the downstream effects of riboflavin deficiency can impact pathways sensitive to the cell's redox state and energy balance.

Q4: Can I supplement my cell culture media to reduce this compound's cytotoxicity?

A4: Yes, co-treatment with riboflavin can mitigate the cytotoxic effects of this compound by competing for the same cellular targets. You can perform a rescue experiment by adding varying concentrations of riboflavin to cells treated with a fixed, cytotoxic concentration of this compound to determine the amount of riboflavin needed to restore cell viability.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare a series of this compound dilutions in complete culture medium. Remove the old medium from the wells and add 100 µL of the different this compound concentrations. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Hypothetical IC50 Data for this compound in Different Cell Lines
Cell LineIncubation Time (hours)IC50 (µM)
HeLa4875.2
A54948120.5
HepG24898.7
MCF-77255.9

Note: This data is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_optimization Concentration Optimization cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding galactoflavin_prep This compound Dilution Series treatment Treatment with this compound galactoflavin_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50 optimal_conc Select Optimal Concentration (< IC50) ic50->optimal_conc

Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.

signaling_pathway Proposed Cellular Impact of this compound This compound This compound Riboflavin_Metabolism Riboflavin Metabolism (Enzymes & Transporters) This compound->Riboflavin_Metabolism Inhibition FAD_FMN Decreased FAD & FMN Riboflavin_Metabolism->FAD_FMN ETC Mitochondrial Electron Transport Chain Dysfunction FAD_FMN->ETC Redox Impaired Redox Reactions FAD_FMN->Redox Oxidative_Stress Increased Oxidative Stress ETC->Oxidative_Stress Redox->Oxidative_Stress Cellular_Stress Cellular Stress Oxidative_Stress->Cellular_Stress Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Stress->Apoptosis_Necrosis

Caption: The antagonistic effect of this compound on riboflavin metabolism leading to cell death.

References

Technical Support Center: Preventing Galactoflavin Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of galactoflavin in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, an analog of riboflavin, has low aqueous solubility. Precipitation can be triggered by several factors, including:

  • Temperature Changes: Solubility of this compound is temperature-dependent. Cooling a saturated solution can lead to precipitation.

  • pH Shifts: The solubility of this compound is significantly influenced by the pH of the solution. Precipitation can occur when the pH is adjusted to a range where this compound is less soluble. Saturated aqueous solutions of the related compound riboflavin have a pH of about 6.[1]

  • High Concentration: Attempting to dissolve this compound above its solubility limit at a given temperature and pH will result in precipitation.

  • Storage Time: Over time, even seemingly stable solutions can experience precipitation, especially if exposed to light or temperature fluctuations.[2]

Q2: What is the approximate solubility of this compound in water?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of flavins like this compound is pH-dependent. While specific data for this compound is limited, the related compound riboflavin is more soluble in dilute alkaline solutions, but it is also less stable under these conditions.[2][3] Conversely, acidic conditions (pH 3-5) can be used to dissolve crude this compound, particularly with heating.[4] The optimal pH for the stability of aqueous riboflavin solutions is around pH 5-6.[5]

Q4: Can I heat the solution to dissolve more this compound?

A4: Yes, heating can increase the solubility of this compound. For instance, dissolving crude this compound in acidic water at temperatures between 60-80°C is a technique used in its purification.[4] However, be aware that precipitation may occur upon cooling the solution. Controlled cooling can be used to induce crystallization when desired.[4]

Q5: Are there any special storage requirements for aqueous this compound solutions?

A5: Yes. Flavins are known to be sensitive to light, which can cause degradation.[6] Therefore, it is crucial to protect this compound solutions from light by using amber vials or wrapping the container in aluminum foil. For storage, refrigeration is often recommended to enhance stability.[7][8]

Troubleshooting Guide

Issue: this compound precipitates after the solution is cooled to room temperature.

Possible Cause Suggested Solution
SupersaturationThe solution was saturated at a higher temperature, and the solubility decreased upon cooling.
Option 1: Re-heat the solution gently to redissolve the precipitate before use.
Option 2: Prepare a less concentrated solution that will remain stable at room temperature.
Option 3: Incorporate a co-solvent (see below) to increase solubility at lower temperatures.

Issue: this compound precipitates after adjusting the pH of the solution.

Possible Cause Suggested Solution
pH-dependent solubilityThe final pH of the solution is one where this compound has low solubility.
Option 1: Determine the optimal pH range for this compound solubility and stability for your specific application. For the related compound riboflavin, the most stable pH is between 5 and 6.[5]
Option 2: If the experimental pH is fixed, consider using a co-solvent or a solubilizing excipient to maintain solubility.
Option 3: Adjust the pH before adding the full amount of this compound to gauge its solubility under the target conditions.

Issue: I am unable to dissolve the desired amount of this compound in water.

Possible Cause Suggested Solution
Low intrinsic solubilityThe desired concentration exceeds the aqueous solubility of this compound.
Option 1 (pH Adjustment): For short-term dissolution, briefly increase the pH using a dilute base (e.g., 0.1 M NaOH) to dissolve the this compound, then immediately neutralize with an acid (e.g., 0.1 M HCl). Be aware of potential stability issues in alkaline conditions.[2][9]
Option 2 (Co-solvents): Add a water-miscible organic solvent to the aqueous solution. Common co-solvents include propylene glycol, ethanol, and polyethylene glycols (PEGs).[10] Start with a small percentage (e.g., 5-10%) and increase as needed.
Option 3 (Solubilizing Agents): Consider using solubilizing agents like nicotinamide or alkali metal salts of gallic acid, which have been shown to increase the solubility of riboflavin.[11]

Data Presentation

Table 1: Approximate Aqueous Solubility of Riboflavin (as a proxy for this compound) at Room Temperature

Solubility (mg/L)Temperature (°C)Source
84.725PubChem[1]
100 - 130Not SpecifiedChemicalBook[3]
150 - 170Room TemperatureUS Patent[11]
7020ChemicalBook[3]

Note: The solubility of flavins can be influenced by their crystalline structure, leading to variability in reported values.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using pH Adjustment

This protocol is adapted from a method for dissolving riboflavin and should be performed quickly to minimize degradation in alkaline conditions.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: In a fume hood, add a small volume of 0.1 M NaOH to the this compound powder and vortex or stir until it is completely dissolved. For example, to make a stock solution of riboflavin, 20 mg can be dissolved in 5 mL of 0.1 M NaOH.[9]

  • Neutralization: Immediately add a larger volume of 0.1 M HCl to neutralize the solution.[9] Following the example above, 50 mL of 0.1 M HCl would be added.

  • Final Volume: Bring the solution to the final desired volume with deionized water.[9]

  • Storage: Store the solution protected from light, preferably in a refrigerator.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

  • Co-solvent Selection: Choose a suitable co-solvent such as propylene glycol, ethanol, or polyethylene glycol (PEG) 400.

  • Preparation: Prepare a mixture of the co-solvent and water. The optimal ratio will depend on the desired this compound concentration and should be determined empirically. Start with a low percentage of co-solvent (e.g., 10% v/v).

  • Dissolution: Add the weighed this compound to the co-solvent/water mixture.

  • Sonication/Heating: If necessary, gently sonicate or warm the mixture to aid dissolution.

  • Storage: Store the solution in a tightly sealed container, protected from light.

Visualizations

Troubleshooting_Galactoflavin_Precipitation start This compound Precipitation Observed issue_cooling Precipitation upon cooling? start->issue_cooling issue_ph Precipitation after pH adjustment? start->issue_ph issue_dissolution Unable to dissolve desired amount? start->issue_dissolution solution_cooling1 Re-heat before use or prepare a more dilute solution. issue_cooling->solution_cooling1 Yes solution_cooling2 Add a co-solvent to improve solubility at lower temperatures. issue_cooling->solution_cooling2 Yes solution_ph1 Adjust pH to optimal range (e.g., acidic) before adding this compound. issue_ph->solution_ph1 Yes solution_ph2 Use a co-solvent or solubilizing agent. issue_ph->solution_ph2 Yes solution_dissolution1 Use pH adjustment (briefly alkaline, then neutralize). issue_dissolution->solution_dissolution1 Yes solution_dissolution2 Use co-solvents (e.g., propylene glycol, ethanol). issue_dissolution->solution_dissolution2 Yes

Caption: Troubleshooting workflow for this compound precipitation.

Factors_Affecting_Solubility galactoflavin_sol {this compound Solubility in Aqueous Solution} factors Temperature pH Co-solvents Light Exposure outcome Increased Solubility (Higher Temp, Optimal pH, Co-solvents) Precipitation (Lower Temp, Suboptimal pH) Degradation (Light Exposure, Extreme pH) factors:f0->outcome:o0 Increase factors:f0->outcome:o1 Decrease factors:f1->outcome:o0 Optimize factors:f1->outcome:o1 Shift factors:f2->outcome:o0 Addition factors:f3->outcome:o2 Presence

Caption: Key factors influencing this compound solubility.

References

Troubleshooting Galactoflavin interference in fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Galactoflavin Interference

Welcome to the Technical Support Center for troubleshooting this compound interference in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate issues arising from the intrinsic fluorescence of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with fluorescence-based assays?

This compound is a riboflavin (Vitamin B2) analog that is commonly used in research to induce riboflavin deficiency in animal models.[1][2][3] Like riboflavin, this compound is an intrinsically fluorescent molecule.[4] This inherent fluorescence can lead to spectral overlap with the fluorophores used in many assays, causing background noise, false positives, or quenching of the desired signal.[5][6]

Q2: What are the spectral properties of this compound?

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run a "this compound only" control. This involves preparing a sample containing this compound in the assay buffer without the intended analyte or fluorescent probe. If a significant signal is detected in the same channel as your experimental signal, it is a strong indication of interference.

Q4: What are the common types of interference caused by this compound?

The primary interference mechanisms are:

  • Autofluorescence: this compound's native fluorescence can be detected by the instrument, leading to a high background signal and masking the true signal from your probe.[5]

  • Spectral Overlap (Bleed-through): The emission spectrum of this compound can overlap with the emission spectrum of your fluorescent dye, leading to a false-positive signal in the detection channel of your dye.

  • Quenching: At high concentrations, this compound may absorb the excitation light intended for your fluorophore or the emitted light from it, a phenomenon known as the inner filter effect, which results in a decreased signal.[6]

Q5: Can this compound interference affect different types of fluorescence-based assays?

Yes, this compound can potentially interfere with a wide range of fluorescence-based assays, including:

  • Fluorescence plate reader assays: Increased background fluorescence.

  • Fluorescence microscopy and high-content screening: High background in images, obscuring specific staining.[7]

  • Flow cytometry: Increased background fluorescence of cells, making it difficult to resolve dimly stained populations.

  • Enzyme-Linked Immunosorbent Assays (ELISA) with fluorescent substrates: Potential for false-positive signals or quenching.[8][9]

  • Förster Resonance Energy Transfer (FRET) assays: this compound's fluorescence could interfere with either the donor or acceptor signal.[9]

Troubleshooting Guides

Problem 1: High background fluorescence in a plate reader assay.

Symptoms:

  • Wells containing this compound, but no fluorescent probe, show a high signal.

  • The signal-to-noise ratio of the assay is low.

Troubleshooting Steps:

  • Confirm Interference: Run a "this compound only" control to quantify the background signal.

  • Background Subtraction: If the background from this compound is consistent, subtract the average signal from the "this compound only" wells from all other wells.

  • Optimize Filter Sets: If your instrument allows, use narrow bandpass emission filters to specifically detect your fluorophore's emission peak while excluding as much of the this compound emission as possible.

  • Switch to a Red-Shifted Fluorophore: this compound's fluorescence is primarily in the green-yellow region. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can significantly reduce interference.[7]

  • Reduce this compound Concentration: If the experimental design allows, reducing the concentration of this compound can lower the background signal.

Problem 2: Autofluorescence in cell-based imaging assays.

Symptoms:

  • Cells treated with this compound exhibit a diffuse, non-specific fluorescence.

  • It is difficult to distinguish the specific signal from your fluorescent probe from the background glow.

Troubleshooting Steps:

  • Image "this compound Only" Cells: Acquire images of cells treated only with this compound using the same imaging settings as your experiment to visualize the extent of autofluorescence.

  • Image Processing: Use image analysis software to subtract the background fluorescence based on the "this compound only" control images.

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use linear unmixing algorithms. This technique separates the emission spectra of your fluorophore and this compound into two distinct channels.

  • Use a Brighter Probe: A brighter fluorophore can increase the signal-to-background ratio, making the specific signal easier to distinguish.

  • Photobleaching: In some cases, it may be possible to selectively photobleach the this compound fluorescence before imaging your probe of interest, although this requires careful optimization to avoid damaging the sample or your probe.

Quantitative Data

Since specific spectral data for this compound is limited, the following tables summarize the known spectral properties of its close analog, riboflavin, which can be used as a reasonable approximation.

Table 1: Spectral Properties of Riboflavin

PropertyValueReference
Absorption Maximum (λabs) ~444 nm[4]
Emission Maximum (λem) ~525 nm
Molar Extinction Coefficient (ε) ~12,500 M-1cm-1 at 445 nm[10]
Quantum Yield (Φ) ~0.25 in water

Table 2: Common Fluorophores and Potential for Spectral Overlap with this compound (approximated by Riboflavin)

FluorophoreExcitation Max (nm)Emission Max (nm)Potential for Overlap
FITC 495519High
GFP 488509High
Alexa Fluor 488 495519High
Rhodamine B 555580Moderate
Texas Red 595615Low
Cy5 649670Very Low
Alexa Fluor 647 650668Very Low

Experimental Protocols

Protocol 1: Determining the Contribution of this compound to the Total Fluorescence Signal

Objective: To quantify the fluorescence signal originating from this compound in your assay.

Materials:

  • Your standard assay buffer and reagents.

  • This compound solution at the concentration used in your experiments.

  • A multi-well plate compatible with your fluorescence plate reader.

Method:

  • Prepare Control Wells:

    • Blank: Wells containing only the assay buffer.

    • This compound Only: Wells containing the assay buffer and this compound at the final experimental concentration.

    • Assay Positive Control: Wells with your fluorescent probe at a known concentration (without this compound).

  • Prepare Experimental Wells:

    • Wells containing your complete assay mixture, including cells/analyte, fluorescent probe, and this compound.

  • Incubate: Follow your standard assay incubation protocol.

  • Measure Fluorescence: Read the plate on a fluorescence plate reader using the excitation and emission wavelengths for your chosen fluorophore.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other measurements.

    • The signal in the "this compound Only" wells represents the direct interference from this compound.

    • Compare the signal from the experimental wells to the sum of the "this compound Only" and "Assay Positive Control" wells to assess the extent of interference.

Protocol 2: Spectral Unmixing to Separate this compound Autofluorescence from a Specific Fluorescent Signal

Objective: To computationally separate the fluorescence emission of this compound from that of a target fluorophore in fluorescence microscopy.

Prerequisites: A confocal microscope with a spectral detector and corresponding analysis software.

Method:

  • Prepare Reference Samples:

    • Sample 1 (this compound Reference): A sample containing only cells treated with this compound.

    • Sample 2 (Fluorophore Reference): A sample containing cells labeled with your fluorescent probe but without this compound.

  • Acquire Reference Spectra (Lambda Stacks):

    • For each reference sample, acquire a lambda stack (a series of images at different emission wavelengths) using an excitation wavelength appropriate for both this compound and your fluorophore.

  • Acquire Experimental Image:

    • Acquire a lambda stack of your experimental sample containing both this compound and your fluorescent probe.

  • Perform Linear Unmixing:

    • In the analysis software, use the linear unmixing or spectral deconvolution function.

    • Define the emission spectrum of this compound from the "this compound Reference" lambda stack.

    • Define the emission spectrum of your fluorophore from the "Fluorophore Reference" lambda stack.

    • Apply the unmixing algorithm to your experimental lambda stack.

  • Analyze Results: The software will generate two separate images, one showing the distribution of the this compound signal and the other showing the distribution of your specific fluorophore signal.

Visualizations

Galactoflavin_Interference_Pathway Logical Flow for Troubleshooting this compound Interference start Fluorescence Assay with this compound check_interference Is there unexpected high background or anomalous signal? start->check_interference run_control Run 'this compound Only' Control check_interference->run_control Yes no_interference No Significant Interference Proceed with Assay check_interference->no_interference No interference_present Interference Confirmed run_control->interference_present background_subtraction Background Subtraction interference_present->background_subtraction Simple Correction optimize_filters Optimize Optical Filters interference_present->optimize_filters Instrumental Adjustment red_shift Switch to Red-Shifted Fluorophore interference_present->red_shift Reagent Change spectral_unmixing Perform Spectral Unmixing interference_present->spectral_unmixing Advanced Analysis validate Validate Results with Orthogonal Assay background_subtraction->validate optimize_filters->validate red_shift->validate spectral_unmixing->validate

Caption: Troubleshooting workflow for this compound interference.

Experimental_Workflow_Spectral_Unmixing Experimental Workflow for Spectral Unmixing prep_samples Prepare Three Samples: 1. This compound Only 2. Fluorophore Only 3. Experimental (Both) acquire_lambda Acquire Lambda Stacks for Each Sample on a Spectral Confocal Microscope prep_samples->acquire_lambda define_spectra Define Reference Spectra: - this compound spectrum from Sample 1 - Fluorophore spectrum from Sample 2 acquire_lambda->define_spectra unmix Apply Linear Unmixing Algorithm to Experimental Sample's Lambda Stack define_spectra->unmix analyze Analyze Separated Images: - One for this compound distribution - One for Fluorophore distribution unmix->analyze

Caption: Workflow for spectral unmixing experiment.

References

Technical Support Center: Ensuring Complete Reversal of Riboflavin Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with riboflavin supplementation to reverse deficiency.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies on riboflavin supplementation.

Question: Why am I not observing a significant change in Erythrocyte Glutathione Reductase Activation Coefficient (EGRac) values after supplementation?

Answer:

Several factors could contribute to a lack of significant change in EGRac values. Consider the following troubleshooting steps:

  • Inadequate Dosage or Duration: The dose and duration of supplementation are critical. A meta-analysis has shown that doses between 2-5 mg/day for at least 4-12 weeks are most effective at reducing EGRac levels.[1] Doses that are too low or administered for a short period may not be sufficient to elicit a detectable change.

  • Baseline Riboflavin Status: The initial riboflavin status of your study population is a key factor. EGRac is most responsive in individuals with deficient to normal baseline status.[2] In populations that are already replete, the change in EGRac may be minimal.[3]

  • Assay Variability: The EGRac assay can have inter-laboratory variations.[4] Ensure your protocol is standardized, particularly concerning the concentration of FAD used and the incubation time.[5] Refer to detailed protocols for standardized procedures.[6][7][8]

  • Genetic Factors: The MTHFR 677C→T polymorphism can influence riboflavin metabolism and homocysteine levels.[9] Individuals with the TT genotype may show a more pronounced response to riboflavin supplementation in terms of homocysteine reduction, which is a secondary biomarker.[2][9] Consider genotyping your study population for MTHFR.

  • Sample Handling and Storage: Improper handling and storage of blood samples can affect the accuracy of the EGRac assay. Red blood cells need to be washed and hemolysates prepared correctly.[6][8] Ensure samples are processed promptly and stored under appropriate conditions.

Question: My plasma riboflavin, FMN, and FAD measurements are inconsistent. What could be the cause?

Answer:

Inconsistent plasma flavin levels can be due to several factors related to sample processing and analytical methods:

  • Sample Preparation: The extraction of flavins from plasma is a critical step. Protein precipitation with trichloroacetic acid followed by solid-phase extraction is a common method.[10] Incomplete precipitation or extraction can lead to variable results.

  • HPLC Method: The high-performance liquid chromatography (HPLC) method used for quantification needs to be validated for linearity, accuracy, and precision.[11][12] Ensure your mobile phase composition and pH are optimized for the separation of riboflavin, FMN, and FAD.[10][13] Using an internal standard, such as galactoflavin, can improve the accuracy of quantification.[10]

  • Light Sensitivity: Riboflavin and its derivatives are sensitive to light.[14] Protect samples from light during collection, processing, and storage to prevent degradation.

  • Dietary Intake: Plasma riboflavin levels are more reflective of recent dietary intake than long-term status.[15] Ensure that subjects adhere to any dietary restrictions or instructions provided in the study protocol to minimize variability.

Question: I am observing unexpected side effects or a lack of clinical improvement in my subjects. What should I consider?

Answer:

While riboflavin is generally considered safe, several factors can influence clinical outcomes:

  • Coexisting Nutrient Deficiencies: Riboflavin deficiency often occurs in conjunction with other B-vitamin deficiencies.[16] These concurrent deficiencies can mask or modify the clinical presentation and response to riboflavin supplementation alone. Consider assessing the status of other B-vitamins.

  • Underlying Medical Conditions: Certain conditions like liver disease, alcoholism, or the use of specific medications (e.g., anticholinergics, some antibiotics) can impair riboflavin absorption and metabolism.[16][17][18]

  • Incorrect Diagnosis: The clinical signs of riboflavin deficiency can be non-specific.[19] It is crucial to confirm the diagnosis with biochemical markers like EGRac before initiating supplementation studies.

  • Genetic Riboflavin Transporter Deficiency: In rare cases, individuals may have a genetic defect in riboflavin transporters, requiring high-dose supplementation for clinical improvement.[20]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable biomarker for assessing riboflavin status?

A1: The Erythrocyte Glutathione Reductase Activation Coefficient (EGRac) is considered the most reliable functional biomarker for assessing long-term riboflavin status.[2] It reflects tissue saturation with riboflavin. An EGRac value of 1.0 indicates adequate status, while values of 1.2-1.4 suggest low status, and >1.4 indicates deficiency.[15] However, it's important to note that this assay is not suitable for individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[15]

Q2: What are the typical doses of riboflavin used in supplementation studies?

A2: Doses in supplementation studies vary. For reversing deficiency, daily doses of 2-5 mg have been shown to be effective in reducing EGRac levels.[1] In some specific conditions like migraine prevention, higher doses of 400 mg/day have been used.[21][22] For rare riboflavin transporter deficiencies, doses can be as high as 10-40 mg/kg body weight per day.[20]

Q3: How long does it take to see a change in riboflavin biomarkers after starting supplementation?

A3: Changes in biomarkers can be observed within a few weeks. Studies have shown significant improvements in EGRac after 4 to 12 weeks of supplementation.[1][23] Plasma riboflavin levels will respond more quickly to supplementation, reflecting recent intake.

Q4: What are the key considerations for designing a riboflavin supplementation study?

A4: Key considerations for designing a robust supplementation trial include:

  • Study Design: Randomized controlled trials (RCTs) with a placebo group are the gold standard.[23][24] Cross-over designs can also be effective.[21][24]

  • Participant Selection: Clearly define inclusion and exclusion criteria, including baseline riboflavin status.

  • Intervention: Specify the dose, form (riboflavin or riboflavin-5'-phosphate), and duration of supplementation.

  • Outcome Measures: Select appropriate primary and secondary biomarkers (e.g., EGRac, plasma flavins, homocysteine) and clinical endpoints.

  • Dietary Control: Standardize or monitor the background diet of participants to control for external sources of riboflavin.

  • Compliance Monitoring: Implement methods to track participant adherence to the supplementation protocol.[23]

Data Presentation

Table 1: Interpretation of Erythrocyte Glutathione Reductase Activation Coefficient (EGRac)

EGRac ValueRiboflavin Status
< 1.2Acceptable
1.2 - 1.4Low
> 1.4Deficient[15][25]

Table 2: Effect of Riboflavin Supplementation on EGRac Levels (Meta-analysis data)

Daily Dose (mg)Study Duration (weeks)Effect on EGRac
1.3-Minor or no effect
1.6-Minor or no effect
26, 8, 12, 48Most effective reduction
46, 8, 12, 48Most effective reduction
56, 8, 12, 48Most effective reduction
10-Minor or no effect
25-Minor or no effect
60-Minor or no effect
Adapted from a systematic review and meta-analysis.[1]

Experimental Protocols

1. Erythrocyte Glutathione Reductase Activation Coefficient (EGRAC) Assay

This protocol is a summary of the key steps. For complete details, refer to published protocols.[4][6][8]

  • Sample Preparation:

    • Collect whole blood in EDTA tubes.

    • Centrifuge to separate plasma and red blood cells (RBCs).

    • Wash RBCs with isotonic saline.

    • Lyse the washed RBCs with deionized water to prepare a hemolysate.

    • Centrifuge the hemolysate to remove cell debris.

  • Assay Procedure (96-well plate format):

    • Prepare two sets of wells for each sample: one for basal activity and one for FAD-stimulated activity.

    • To the "stimulated" wells, add a solution of FAD. To the "basal" wells, add a buffer.

    • Add the hemolysate to all wells.

    • Incubate the plate.

    • Add the substrate, oxidized glutathione (GSSG).

    • Add the co-substrate, NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. This reflects the rate of NADPH oxidation.

  • Calculation:

    • Calculate the enzyme activity for both basal and FAD-stimulated reactions.

    • EGRac = (Activity with FAD) / (Basal Activity)

2. HPLC Analysis of Plasma Riboflavin, FMN, and FAD

This protocol provides a general outline. Specific parameters may need optimization.[10][11][12]

  • Sample Preparation:

    • Collect plasma in heparin or EDTA tubes, protected from light.

    • Add an internal standard (e.g., this compound).

    • Precipitate plasma proteins using trichloroacetic acid (TCA).

    • Centrifuge to pellet the proteins.

    • Extract flavins from the supernatant using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the flavins from the SPE cartridge and evaporate to dryness.

    • Reconstitute the sample in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate-magnesium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector with excitation at ~450 nm and emission at ~520 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of riboflavin, FMN, and FAD.

    • Quantify the sample concentrations by comparing their peak areas to the standard curve, normalized to the internal standard.

Mandatory Visualizations

Riboflavin_Metabolism cluster_intake Dietary Intake cluster_absorption Intestinal Absorption cluster_circulation Circulation cluster_cellular Cellular Metabolism Dietary Riboflavin Dietary Riboflavin Free Riboflavin Free Riboflavin Dietary Riboflavin->Free Riboflavin FMN_Food FMN (food) FMN_Food->Free Riboflavin Hydrolysis FAD_Food FAD (food) FAD_Food->Free Riboflavin Hydrolysis Plasma Riboflavin Plasma Riboflavin Free Riboflavin->Plasma Riboflavin Absorption Riboflavin_Cell Riboflavin Plasma Riboflavin->Riboflavin_Cell Uptake FMN FMN Riboflavin_Cell->FMN Riboflavin Kinase (ATP -> ADP) FAD FAD FMN->FAD FAD Synthetase (ATP -> PPi) Flavoenzymes Flavoenzymes (e.g., Glutathione Reductase) FMN->Flavoenzymes FAD->Flavoenzymes

Caption: Riboflavin metabolism and conversion to active coenzymes.

Riboflavin_Supplementation_Workflow cluster_screening Screening & Recruitment cluster_intervention Intervention cluster_monitoring Monitoring & Follow-up cluster_analysis Data Analysis Screening Screen Participants (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., EGRac, Plasma Flavins) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Supplementation Riboflavin Supplementation Randomization->Supplementation Placebo Placebo Control Randomization->Placebo Midpoint_Assessment Mid-point Assessment (Optional) Supplementation->Midpoint_Assessment Final_Assessment Final Assessment (e.g., EGRac, Plasma Flavins) Supplementation->Final_Assessment Adverse_Event_Monitoring Adverse Event Monitoring Supplementation->Adverse_Event_Monitoring Placebo->Midpoint_Assessment Placebo->Final_Assessment Placebo->Adverse_Event_Monitoring Midpoint_Assessment->Final_Assessment Data_Collection Data Collection & Management Final_Assessment->Data_Collection Adverse_Event_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Caption: Experimental workflow for a riboflavin supplementation trial.

References

Validation & Comparative

Validating the Antagonistic Effect of Galactoflavin on Specific Flavoenzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antagonistic effect of galactoflavin on key flavoenzymes involved in the biosynthesis of essential cofactors. While this compound is a known riboflavin antagonist that induces symptoms of riboflavin deficiency, detailed in vitro quantitative data on its direct inhibition of specific flavoenzymes is not extensively available. This guide presents the current understanding, offers detailed experimental protocols to enable researchers to fill this knowledge gap, and compares this compound with other known flavoenzyme inhibitors.

Introduction to this compound and Flavoenzymes

This compound is a structural analog of riboflavin (Vitamin B2) and has been utilized in research to induce riboflavin deficiency in various model organisms. It is widely accepted that this compound competes with riboflavin, thereby hindering the synthesis of the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These coenzymes are critical for the function of a large family of enzymes known as flavoenzymes, which participate in a wide array of redox reactions essential for cellular metabolism.

The primary mechanism of this compound's antagonistic action is believed to be the competitive inhibition of enzymes responsible for converting riboflavin into its active forms, namely Riboflavin Kinase (RFK) and FAD Synthetase (FADS).

Comparative Analysis of Flavoenzyme Inhibitors

To effectively validate the antagonistic properties of this compound, it is crucial to compare its effects with known inhibitors of flavoenzymes. The following table summarizes the available data for this compound and provides a comparison with other compounds. This table is intended to be a living document, with the expectation that researchers will contribute to filling the data gaps for this compound.

Table 1: Comparison of Flavoenzyme Inhibitors

InhibitorTarget Flavoenzyme(s)Mechanism of ActionKi ValueIC50 ValueReference
This compound Presumed: Riboflavin Kinase (RFK), FAD Synthetase (FADS)Competitive with RiboflavinData not availableData not available-
RoseoflavinRiboflavin Kinase (RFK)Competitive with RiboflavinData not availableReported for TNBC cells[1]
IndomethacinD-amino acid oxidase, Flavin-containing monooxygenases, NADPH-quinone reductase, Glutathione reductaseCompetitive with NADPH or substrate30 µM (for D-amino acid oxidase)Data not available[2]

Experimental Protocols for Validating this compound's Antagonism

To determine the inhibitory constants (Ki and/or IC50) of this compound for specific flavoenzymes, detailed enzymatic assays are required. Below are protocols for assaying the activity of two key enzymes in the flavin biosynthesis pathway.

Riboflavin Kinase (RFK) Activity Assay

Objective: To measure the rate of FMN production from riboflavin and ATP, and to determine the inhibitory effect of this compound.

Principle: The assay measures the decrease in riboflavin fluorescence upon its conversion to FMN.

Materials:

  • Purified Riboflavin Kinase (human or other species)

  • Riboflavin

  • ATP (Adenosine triphosphate)

  • MgCl2

  • Tris-HCl buffer (pH 7.5)

  • This compound (or other potential inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and varying concentrations of riboflavin.

  • Add this compound at a range of concentrations to the appropriate wells. Include a control with no inhibitor.

  • Initiate the reaction by adding a fixed amount of RFK to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Monitor the decrease in fluorescence at an excitation wavelength of 445 nm and an emission wavelength of 520 nm over time.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence decay curve.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • To determine the Ki, perform the assay with varying concentrations of both riboflavin and this compound and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).

FAD Synthetase (FADS) Activity Assay

Objective: To measure the rate of FAD production from FMN and ATP, and to assess the inhibitory effect of this compound.

Principle: This assay is based on the reconstitution of apo-D-amino acid oxidase with the newly synthesized FAD, and the subsequent measurement of the oxidase activity.

Materials:

  • Purified FAD Synthetase

  • FMN (Flavin mononucleotide)

  • ATP

  • MgCl2

  • HEPES buffer (pH 7.5)

  • Apo-D-amino acid oxidase (from porcine kidney)

  • D-alanine

  • Peroxidase

  • o-dianisidine

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • In the first stage, set up the FAD synthesis reaction. In a microcentrifuge tube, mix HEPES buffer, MgCl2, ATP, and varying concentrations of FMN.

  • Add this compound at a range of concentrations to the respective tubes. Include a control without inhibitor.

  • Start the reaction by adding FADS and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by heating at 95°C for 2 minutes.

  • In the second stage, prepare the D-amino acid oxidase reaction mixture in a 96-well plate containing apo-D-amino acid oxidase, D-alanine, peroxidase, and o-dianisidine in buffer.

  • Add an aliquot of the supernatant from the stopped FADS reaction to each well. The newly synthesized FAD will reconstitute the apo-enzyme.

  • Monitor the increase in absorbance at 460 nm, which corresponds to the oxidation of o-dianisidine.

  • Calculate the rate of FAD synthesis from the rate of the colorimetric reaction.

  • Determine the IC50 and Ki values for this compound as described in the RFK assay protocol.

Visualizing the Molecular Pathways and Experimental Logic

To better understand the context of this compound's action and the experimental design, the following diagrams are provided.

Flavin_Biosynthesis_Pathway cluster_synthesis Flavin Coenzyme Biosynthesis Riboflavin Riboflavin RFK Riboflavin Kinase (RFK) Riboflavin->RFK ATP to ADP This compound This compound This compound->RFK Competitive Inhibition FADS FAD Synthetase (FADS) This compound->FADS Potential Inhibition FMN FMN Flavoenzymes Apo-Flavoenzymes FMN->Flavoenzymes FMN->FADS ATP to PPi FAD FAD FAD->Flavoenzymes Active_Flavoenzymes Active Flavoenzymes Flavoenzymes->Active_Flavoenzymes RFK->FMN FADS->FAD Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Purification Purify Target Flavoenzyme (e.g., RFK, FADS) Reaction_Setup Set up reactions with varying substrate and inhibitor concentrations Enzyme_Purification->Reaction_Setup Reagent_Prep Prepare Substrates, Buffers, and this compound dilutions Reagent_Prep->Reaction_Setup Incubation Incubate at controlled temperature (37°C) Reaction_Setup->Incubation Measurement Measure enzyme activity (Fluorescence or Absorbance) Incubation->Measurement Initial_Velocities Calculate initial reaction velocities Measurement->Initial_Velocities IC50_Determination Determine IC50 from dose-response curves Initial_Velocities->IC50_Determination Ki_Determination Determine Ki using Michaelis-Menten kinetics Initial_Velocities->Ki_Determination

References

Comparative analysis of the cytotoxicity of different riboflavin antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of various riboflavin antagonists, focusing on their mechanisms of action, cytotoxic potency, and the signaling pathways they modulate. The information is intended to aid researchers and professionals in the fields of oncology and drug development in understanding the therapeutic potential of these compounds.

Introduction to Riboflavin Antagonists

Riboflavin, or vitamin B2, is a crucial component of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), coenzymes essential for a multitude of cellular metabolic processes. The dependence of rapidly proliferating cancer cells on these metabolic pathways makes the interruption of riboflavin metabolism a promising strategy for cancer therapy. Riboflavin antagonists are compounds that interfere with the normal function of riboflavin, thereby disrupting these vital cellular processes and inducing cytotoxicity in cancer cells. This guide focuses on a comparative analysis of three such antagonists: Galloflavin, Lumiflavin, and Roseoflavin.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of the selected riboflavin antagonists on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Riboflavin AntagonistCancer Cell LineIC50 Value (µM)Reference
Galloflavin ECC-1 (Endometrial Cancer)25[1]
Ishikawa (Endometrial Cancer)43[1]
Primary Endometrial Cancer Cultures20-53[1]
Lumiflavin Ovarian Cancer Stem-like Cells (HO8910)Not available (synergistic with cisplatin)[2][3]
Roseoflavin Human Cancer Cell LinesData not available in the reviewed literature

Detailed Analysis of Riboflavin Antagonists

Galloflavin

Galloflavin is a synthetic compound that acts as a potent inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. By inhibiting LDH, Galloflavin disrupts the metabolic processes that cancer cells heavily rely on for energy production.

Mechanism of Action and Signaling Pathways

Galloflavin's primary mechanism of action is the inhibition of both LDH-A and LDH-B isoforms. This inhibition leads to a reduction in ATP production and the induction of apoptosis in cancer cells. In endometrial cancer cells, Galloflavin has been shown to decrease the expression of c-Myc, a proto-oncogene involved in cell proliferation.[1] The induction of apoptosis by Galloflavin involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and alterations in the expression of Bcl-2 family proteins.[1]

Galloflavin_Apoptosis_Pathway

Lumiflavin

Lumiflavin is a photodegradation product of riboflavin. While its standalone cytotoxicity is not well-documented in the context of cancer therapy, it has shown significant promise as a chemosensitizing agent, particularly in combination with cisplatin for the treatment of ovarian cancer.

Mechanism of Action and Signaling Pathways

Lumiflavin enhances the cytotoxic effects of cisplatin by interfering with riboflavin metabolism in cancer stem-like cells.[2][3] This interference leads to increased mitochondrial damage and apoptosis. One of the key signaling pathways affected by Lumiflavin is the Notch signaling pathway. By downregulating the expression of proteins in the Notch pathway, Lumiflavin may contribute to the differentiation of cancer stem-like cells, making them more susceptible to chemotherapy.[3]

Lumiflavin_Synergy_Pathway

Roseoflavin

Roseoflavin is a naturally occurring antibiotic analog of riboflavin produced by Streptomyces davaonensis. Its primary mechanism of action has been studied extensively in bacteria, where it targets FMN riboswitches, leading to the inhibition of riboflavin biosynthesis and transport.

Mechanism of Action and Cytotoxicity

In bacteria, roseoflavin is converted to roseoflavin mononucleotide (RoFMN), which then binds to FMN riboswitches, causing a conformational change that terminates the transcription of genes involved in riboflavin metabolism. While Roseoflavin is known to be toxic to human cells, the precise mechanism of its cytotoxicity and its potential as an anticancer agent are not yet well understood. It is believed that its toxicity in human cells may also stem from its conversion to inactive flavin coenzyme analogs, which could disrupt the function of flavoenzymes. However, a detailed understanding of the affected signaling pathways and specific cytotoxic concentrations in human cancer cells requires further investigation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the riboflavin antagonist and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Riboflavin Antagonist incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Lactate Dehydrogenase (LDH) Activity Assay

This assay is used to determine the enzymatic activity of LDH, which is relevant for understanding the mechanism of action of LDH inhibitors like Galloflavin.

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer, NADH, and pyruvate.

  • Enzyme and Inhibitor Incubation: Pre-incubate the LDH enzyme with various concentrations of the inhibitor (e.g., Galloflavin) for a specific time.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (pyruvate).

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory constant (Ki) of the antagonist.

Conclusion

This comparative guide highlights the cytotoxic potential of different riboflavin antagonists. Galloflavin emerges as a well-characterized compound with a clear mechanism of action and demonstrated cytotoxicity against various cancer cell lines. Lumiflavin shows promise as a synergistic agent that can enhance the efficacy of existing chemotherapies by targeting riboflavin metabolism and associated signaling pathways in cancer stem-like cells. The anticancer potential of Roseoflavin in human cells remains an area that requires more in-depth research to elucidate its specific mechanisms and cytotoxic potency. The continued investigation into these and other riboflavin antagonists may lead to the development of novel and effective cancer therapies.

References

Validating the On-Target Effects of Galactoflavin: A Molecular Docking Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Galactoflavin and its alternatives in validating on-target effects through molecular docking. The focus is on the inhibition of Riboflavin Kinase (RFK), a key enzyme in vitamin B2 metabolism. This document offers supporting experimental data, detailed protocols for in silico analysis, and visualizations to facilitate a deeper understanding of the molecular interactions.

Comparative Analysis of Riboflavin Kinase Inhibitors

This compound, a structural analog of riboflavin, functions as a competitive inhibitor of riboflavin kinase, thereby disrupting the synthesis of essential flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] This section compares this compound with other known inhibitors of riboflavin metabolism. While direct comparative molecular docking studies for all these compounds against human Riboflavin Kinase are not extensively available in published literature, this guide compiles available data on their mechanism and inhibitory action.

Table 1: Comparison of Riboflavin Kinase Inhibitors

CompoundChemical StructureMechanism of ActionReported Binding Affinity / ActivityKey Interacting Residues (Hypothesized)
This compound 7,8-dimethyl-10-(1'-D-dulcityl)isoalloxazineCompetitive inhibitor of Riboflavin Kinase.[1][3]Not extensively reported in comparative docking studies.Asn36, Glu86 (based on human RFK active site)[4][5]
Roseoflavin 8-dimethylamino-8-demethyl-D-riboflavinCompetitive inhibitor of Riboflavin Kinase.[6][7][8]Functions as an effective RFK inhibitor.[6]Asn36, Glu86 (based on human RFK active site)[4][5]
Lumiflavine 7,8,10-trimethylisoalloxazineInhibits Riboflavin Kinase.[7]Not extensively reported in comparative docking studies.Asn36, Glu86 (based on human RFK active site)[4][5]
Alloxazine Benzo[g]pteridine-2,4(1H,3H)-dioneStructural analog of the isoalloxazine ring of riboflavin, potential inhibitor of flavoenzymes.[7][9]Docking studies against other kinases have shown binding energies in the range of -8.5 to -10.9 kcal/mol.[10][11]Dependent on the specific kinase active site.

Experimental Protocols for Molecular Docking

This section outlines a standardized protocol for performing molecular docking studies to evaluate the binding affinity of small molecules like this compound to human Riboflavin Kinase. This protocol is based on widely used software such as AutoDock Vina and Glide.

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of human Riboflavin Kinase from the Protein Data Bank (PDB). Recommended PDB IDs include 1NB0 or 1Q9S .[12][13] These structures provide the atomic coordinates of the enzyme.

  • Pre-processing: Prepare the protein using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.[14][15] This involves:

    • Removing water molecules that are not involved in ligand binding.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states for amino acid residues.

    • Minimizing the energy of the structure to relieve any steric clashes.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of this compound, Roseoflavin, Lumiflavine, and Alloxazine can be obtained from databases like PubChem.

  • Ligand Optimization: Prepare the ligands using tools like LigPrep in the Schrödinger suite or AutoDockTools.[3][15] This step involves:

    • Generating a low-energy 3D conformation of the ligand.

    • Assigning correct chiralities, tautomers, and ionization states.

    • Adding hydrogen atoms.

Molecular Docking using AutoDock Vina
  • Grid Box Generation: Define a grid box that encompasses the active site of Riboflavin Kinase. The active site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature review. The invariant residues Asn36 and Glu86 are implicated in catalysis and are key active site residues.[4][5]

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein (receptor) and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.[16]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box and score the different poses based on its scoring function.[17]

  • Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the best pose.

Molecular Docking using Glide (Schrödinger)
  • Receptor Grid Generation: Generate a receptor grid that defines the active site for docking. This is done by specifying the co-crystallized ligand or selecting the active site residues.[18]

  • Ligand Docking: Perform the docking using the Ligand Docking application in Maestro. Select the prepared ligands and the generated receptor grid. Glide offers different precision modes (HTVS, SP, XP) for varying levels of sampling and scoring accuracy.[1][2]

  • Analysis of Results: The results are presented as a GlideScore, which is an empirical scoring function to estimate the binding affinity. A more negative GlideScore indicates a stronger binding affinity. The poses can be visualized to analyze the specific interactions with the receptor.

Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.

Riboflavin_Metabolism Riboflavin Riboflavin (Vitamin B2) RFK Riboflavin Kinase (RFK) Riboflavin->RFK Substrate This compound This compound This compound->RFK Competitive Inhibition FMN Flavin Mononucleotide (FMN) RFK->FMN Catalysis FAD_Synthase FAD Synthase FMN->FAD_Synthase Substrate Flavoenzymes Flavoenzymes FMN->Flavoenzymes Cofactor FAD Flavin Adenine Dinucleotide (FAD) FAD_Synthase->FAD Catalysis FAD->Flavoenzymes Cofactor Metabolic_Pathways Cellular Respiration, Redox Reactions Flavoenzymes->Metabolic_Pathways Catalyze Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 1NB0/1Q9S) Grid_Gen Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound & Alternatives) Docking Molecular Docking (AutoDock Vina / Glide) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Binding Affinity Scoring (kcal/mol or GlideScore) Pose_Analysis->Scoring Interaction_Analysis Ligand-Receptor Interactions Scoring->Interaction_Analysis

References

A Comparative Analysis of Galactoflavin-Induced and Genetic Models of Riboflavin Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Riboflavin, or vitamin B2, is a crucial precursor to the coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), which are essential for a multitude of metabolic pathways, including mitochondrial energy production and fatty acid β-oxidation. Understanding the pathophysiology of riboflavin deficiency is critical for developing therapies for related disorders. This guide provides a detailed comparison of two primary experimental approaches to model this deficiency: the chemically-induced model using the riboflavin antagonist galactoflavin, and genetic models, primarily focusing on knockout mice for the riboflavin transporter genes Slc52a2 and Slc52a3.

Phenotypic Comparison: A Tale of Two Deficiencies

The phenotype of riboflavin deficiency varies significantly between the this compound-induced and genetic models, largely due to the timing and systemic impact of the deficiency.

The This compound-induced model offers a rapid and severe depletion of riboflavin and its derivatives. This acute deficiency model is characterized by a swift decline in mitochondrial function, particularly affecting the oxidation of fatty acids and certain amino acids. In animal models, this manifests as reduced activity of key flavoenzymes, such as acyl-CoA dehydrogenases, by approximately 50%. This model is particularly useful for studying the immediate cellular responses to riboflavin depletion.

In contrast, genetic models , such as Slc52a2 and Slc52a3 knockout mice, mimic human Riboflavin Transporter Deficiency (RTD), also known as Brown-Vialetto-Van Laere syndrome. These models exhibit a more progressive neurodegenerative phenotype. A key feature of these genetic models is their embryonic or neonatal lethality in homozygous knockout animals, highlighting the critical role of riboflavin transport in development. This contrasts with the induced model, where the timing of the deficiency can be controlled. Studies on neonatal Slc52a3 knockout mice have shown a dramatic reduction in riboflavin, FMN, and FAD levels in the brain, leading to severe neurological impairment.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on this compound-induced and genetic models of riboflavin deficiency. It is important to note that the data are compiled from different studies and may involve different species and methodologies, warranting cautious interpretation.

Parameter This compound-Induced Model (Rat) Control/Wild-Type (Rat) Reference
Mitochondrial Fatty Acid Oxidation Depressed to ~50% of control100%[1]
Acyl-CoA Dehydrogenase Activity Reduced to ~50% of control100%[1]
Glutamate & β-hydroxybutyrate Oxidation DepressedNormal[2]
Parameter Genetic Model (Slc52a3 Knockout Mouse, P0 Brain) Wild-Type (Mouse, P0 Brain) Reference
Riboflavin Concentration Significantly lower than WTNormal[3]
FMN Concentration Significantly lower than WTNormal[3]
FAD Concentration Significantly lower than WTNormal[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Induction of Riboflavin Deficiency with this compound (Rat Model)

This protocol is adapted from studies investigating the biochemical effects of this compound-induced riboflavin deficiency.

1. Animal Model and Diet:

  • Use weanling male Sprague-Dawley rats.
  • House animals individually in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).
  • Provide a riboflavin-deficient diet ad libitum. The diet composition should be precisely controlled, with a vitamin mix devoid of riboflavin.
  • The control group should receive the same diet supplemented with riboflavin.

2. This compound Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., saline).
  • Administer this compound via intraperitoneal injection or by mixing it into the diet at a specified concentration. The dosage and duration will depend on the desired severity of the deficiency.

3. Monitoring and Sample Collection:

  • Monitor animal weight and food intake daily.
  • At the end of the experimental period, euthanize the animals according to approved ethical guidelines.
  • Collect tissues of interest (e.g., liver, brain, muscle) and immediately freeze them in liquid nitrogen for subsequent biochemical analysis.

Protocol 2: Genotyping of Slc52a3 Knockout Mice

This protocol is a standard method for identifying the genotype of mice from tail biopsies.[4][5]

1. Genomic DNA Extraction:

  • Obtain a small tail biopsy (1-2 mm) from each mouse.
  • Digest the tissue in a lysis buffer containing Proteinase K at 55°C overnight.
  • Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
  • Resuspend the purified DNA in nuclease-free water.

2. PCR Amplification:

  • Set up a PCR reaction using primers specific for the wild-type and knockout alleles of the Slc52a3 gene. An internal positive control primer set should also be included.
  • Wild-Type Allele Primers: Forward and reverse primers flanking the targeted exon.
  • Knockout Allele Primers: A forward primer specific to the inserted construct (e.g., Neo cassette) and a reverse primer in the flanking genomic region.
  • Use a standard PCR master mix and run the reaction on a thermal cycler with optimized annealing temperatures and extension times.

3. Gel Electrophoresis:

  • Run the PCR products on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
  • Visualize the DNA bands under UV light. The pattern of bands will indicate the genotype of each mouse (wild-type, heterozygous, or homozygous knockout).

Protocol 3: Measurement of Acyl-CoA Dehydrogenase (ACAD) Activity

This assay measures the activity of ACAD enzymes, which are FAD-dependent and crucial for fatty acid oxidation.[6]

1. Sample Preparation:

  • Homogenize tissue samples (e.g., liver, muscle) in a cold buffer to isolate mitochondria.
  • Determine the protein concentration of the mitochondrial fraction using a standard method like the Bradford assay.

2. ETF Fluorescence Reduction Assay:

  • This assay is performed under anaerobic conditions.
  • The reaction mixture contains the mitochondrial sample, a specific acyl-CoA substrate (e.g., palmitoyl-CoA for long-chain ACAD), and purified electron transfer flavoprotein (ETF).
  • The activity of the ACAD is measured by monitoring the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase.
  • A microplate reader can be used for higher throughput.

Protocol 4: HPLC Analysis of Flavin Levels

This method allows for the quantification of riboflavin, FMN, and FAD in biological samples.[7][8]

1. Sample Extraction:

  • Homogenize tissue samples or use plasma/serum.
  • Extract flavins using a cold solution of trichloroacetic acid (TCA) or another suitable organic acid.
  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. HPLC Separation:

  • Inject the supernatant onto a C18 reverse-phase HPLC column.
  • Use an isocratic or gradient elution with a mobile phase typically consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile.

3. Detection and Quantification:

  • Use a fluorescence detector with excitation and emission wavelengths optimized for flavins (e.g., excitation ~450 nm, emission ~530 nm).
  • Quantify the concentration of riboflavin, FMN, and FAD by comparing the peak areas to those of known standards.

Visualizing the Impact: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by riboflavin deficiency and the experimental workflows for both models.

Riboflavin_Deficiency_Pathway cluster_model Deficiency Model cluster_core Core Defect cluster_pathways Affected Pathways cluster_phenotype Resulting Phenotype This compound This compound Riboflavin Riboflavin This compound->Riboflavin Antagonizes Genetic Defect (SLC52A2/A3) Genetic Defect (SLC52A2/A3) Genetic Defect (SLC52A2/A3)->Riboflavin Impairs Transport FMN / FAD Synthesis FMN / FAD Synthesis Riboflavin->FMN / FAD Synthesis Low FMN/FAD Low FMN/FAD FMN / FAD Synthesis->Low FMN/FAD Flavoenzyme Dysfunction Flavoenzyme Dysfunction Low FMN/FAD->Flavoenzyme Dysfunction Mitochondrial ETC Mitochondrial Electron Transport Chain Impaired Energy Production Impaired Energy Production Mitochondrial ETC->Impaired Energy Production Oxidative Stress Oxidative Stress Mitochondrial ETC->Oxidative Stress Fatty Acid β-Oxidation Fatty Acid β-Oxidation Fatty Acid β-Oxidation->Impaired Energy Production Flavoenzyme Dysfunction->Mitochondrial ETC Flavoenzyme Dysfunction->Fatty Acid β-Oxidation Neurodegeneration Neurodegeneration Impaired Energy Production->Neurodegeneration Oxidative Stress->Neurodegeneration

Caption: Signaling pathway of riboflavin deficiency.

Experimental_Workflow cluster_this compound This compound-Induced Model cluster_genetic Genetic Model (SLC52A Knockout) cluster_analysis Common Analyses G1 Dietary Riboflavin Restriction G2 This compound Administration G1->G2 G3 Phenotypic Observation G2->G3 G4 Tissue Collection & Analysis G3->G4 A1 Enzyme Activity Assays (e.g., ACAD) G4->A1 A2 Metabolite Profiling (HPLC for Flavins) G4->A2 A3 Mitochondrial Respiration Measurement G4->A3 K1 Breeding of Heterozygous Mice K2 Genotyping of Offspring K1->K2 K3 Phenotypic Characterization K2->K3 K4 Biochemical Analysis K3->K4 K4->A1 K4->A2 K4->A3

Caption: Experimental workflows for deficiency models.

Conclusion: Choosing the Right Model

Both the this compound-induced and genetic models of riboflavin deficiency are valuable tools for research. The choice of model depends on the specific research question.

  • The This compound-induced model is ideal for studying the acute, systemic effects of severe riboflavin deficiency and for screening potential therapeutic compounds that can rapidly restore flavin-dependent functions. Its main advantage is the ability to control the onset and duration of the deficiency.

  • Genetic models , particularly knockout mice for riboflavin transporters, are indispensable for understanding the chronic, progressive nature of human genetic disorders like RTD. They allow for the investigation of developmental roles of riboflavin and the long-term consequences of impaired transport, providing a more clinically relevant context for neurodegenerative aspects.

By understanding the distinct phenotypes, methodologies, and applications of each model, researchers can better design experiments to unravel the complexities of riboflavin metabolism and develop effective treatments for associated diseases.

References

A Comparative Review of Chemical Inducers of Riboflavin Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various chemical compounds known to induce riboflavin (vitamin B2) deficiency. The performance of these inducers is evaluated based on their mechanisms of action, potency, and the experimental models in which they have been studied. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key cited experiments, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to Riboflavin and Its Deficiency

Riboflavin is a crucial water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of redox reactions central to energy metabolism, cellular respiration, and antioxidant defense.[1][2] Riboflavin deficiency, or ariboflavinosis, can lead to a range of clinical manifestations, including skin disorders, anemia, and neurological issues. Understanding the chemical agents that can induce this deficiency is vital for researchers studying metabolic pathways, for toxicologists assessing drug safety, and for drug development professionals designing novel therapeutics, such as antimicrobial or anticancer agents that target flavin-dependent pathways.

Chemical Inducers of Riboflavin Deficiency: A Comparative Analysis

A variety of chemical compounds can induce riboflavin deficiency through different mechanisms, including direct antagonism, inhibition of metabolic conversion, and interference with absorption or transport.

Riboflavin Analogs: Direct Antagonists

Riboflavin analogs are structurally similar to riboflavin and can act as competitive inhibitors.

  • Roseoflavin: This natural riboflavin analog, produced by Streptomyces davawensis, is a potent inducer of riboflavin deficiency, particularly in bacteria. It exerts its effect by binding to FMN riboswitches, which are regulatory elements in bacterial mRNA that control the expression of genes involved in riboflavin biosynthesis and transport.[3] This binding represses the expression of these essential genes, leading to a state of riboflavin starvation.

Inhibitors of Riboflavin Metabolism

Several drugs interfere with the conversion of riboflavin into its active coenzyme forms, FMN and FAD. This conversion is a two-step process catalyzed by riboflavin kinase and FAD synthetase.

  • Phenothiazines (e.g., Chlorpromazine): These antipsychotic drugs are known to inhibit flavokinase, the enzyme that catalyzes the phosphorylation of riboflavin to FMN.[4] This inhibition disrupts the entire flavin metabolic pathway, leading to a functional riboflavin deficiency.

  • Tricyclic Antidepressants (e.g., Imipramine, Amitriptyline): Similar to phenothiazines, these antidepressants also inhibit hepatic flavokinase, thereby preventing the synthesis of FMN and subsequently FAD.[2][5]

  • Quinacrine: This antimalarial drug has been shown to diminish the biosynthesis of FAD in cardiac and skeletal muscle in rats.[6]

  • Adriamycin (Doxorubicin): This chemotherapeutic agent can cause riboflavin depletion, leading to increased urinary excretion of riboflavin and decreased levels of FAD in erythrocytes.[7][8]

Modulators of Riboflavin Absorption and Excretion

Certain substances can induce riboflavin deficiency by impairing its absorption from the intestine or by increasing its excretion through the kidneys.

  • Ethanol: Chronic alcohol consumption is a well-established cause of riboflavin deficiency. Ethanol impairs the intestinal absorption of riboflavin and FAD by inhibiting the hydrolysis of FAD to riboflavin, a necessary step for absorption.[9][10] It also hinders the carrier-mediated transport of riboflavin across intestinal and renal epithelial cells.[10]

  • Boric Acid: Ingestion of boric acid leads to a significant increase in the urinary excretion of riboflavin.[11][12] Boric acid forms a complex with the ribityl side chain of riboflavin, increasing its water solubility and thereby enhancing its renal clearance.[12]

  • Oral Contraceptives: Some studies have indicated a higher prevalence of riboflavin deficiency in women taking oral contraceptives, as assessed by the activity of the FAD-dependent enzyme erythrocyte glutathione reductase.[13]

  • Probenecid and Thiazide Diuretics: These drugs may also contribute to riboflavin depletion, primarily by affecting its renal handling.[14][15]

Quantitative Data Summary

The following table summarizes the quantitative data for various chemical inducers of riboflavin deficiency.

Chemical InducerClassMechanism of ActionModel SystemKey Quantitative DataReference(s)
Roseoflavin Riboflavin AnalogBinds to FMN riboswitchBacillus subtilisKd: ~100 nM; IC50: 7.0 ± 0.18 μM[3][16]
Chlorpromazine PhenothiazineInhibits flavokinaseRat tissues-[4]
Imipramine Tricyclic AntidepressantInhibits flavokinaseRat liver microsomesKi for CPZ 5-sulfoxidation: 8.7 μM[2][17]
Amitriptyline Tricyclic AntidepressantInhibits flavokinaseRat tissues-[2]
Adriamycin AnthracyclineInhibits FAD synthesisRats4 mg/kg body weight for 6 days[7]
Ethanol AlcoholImpairs FAD hydrolysis and riboflavin absorptionRatsChronic feeding of alcohol liquid diet[9][10]
Boric Acid ChemicalIncreases urinary excretionHumans-[11]
Oral Contraceptives HormoneUnknownHumans-[13]
Quinacrine AntimalarialDiminishes FAD biosynthesisRats20 mg/kg body weight for 3 days[6]

Experimental Protocols

Induction of Riboflavin Deficiency with Adriamycin in Rats

This protocol is based on studies investigating the effect of adriamycin on riboflavin metabolism.[7][8]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Housing: Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle.

  • Diet: A standard laboratory chow with a defined riboflavin content is provided.

  • Induction: Adriamycin is administered via intraperitoneal injections at a dose of 4 mg per kg of body weight for six consecutive days.[7]

  • Sample Collection: Urine is collected daily to measure riboflavin excretion. Blood samples are taken to determine erythrocyte FAD levels and the activity coefficient of erythrocyte glutathione reductase.

  • Analysis: Riboflavin levels in urine are quantified using fluorometric methods. Erythrocyte FAD levels are measured using high-performance liquid chromatography (HPLC). Glutathione reductase activity is determined spectrophotometrically.

Assessment of Ethanol's Effect on Riboflavin Absorption in Rats

This protocol is adapted from research on the impact of chronic alcohol consumption on riboflavin transport.[9][10]

  • Animal Model: Male Wistar rats.

  • Diet Groups:

    • Control Group: Fed a nutritionally adequate liquid diet.

    • Ethanol Group: Fed a similar liquid diet where ethanol replaces carbohydrates isocalorically.

  • Induction Period: The diets are administered for a period of 4 weeks to establish chronic alcohol exposure.

  • Intestinal Transport Studies:

    • Jejunal brush-border membrane vesicles (BBMV) are prepared from both groups of rats.

    • The uptake of radiolabeled [3H]riboflavin into the BBMV is measured over time to assess carrier-mediated transport.

  • FAD Hydrolysis Assay:

    • Mucosal cell extracts from the jejunum are prepared.

    • The activities of FAD pyrophosphatase and FMN phosphatase are measured in the presence and absence of ethanol to determine the inhibitory effect on FAD hydrolysis.

Visualizations

Signaling Pathway: Riboflavin Metabolism and the Impact of Inhibitors

The following diagram illustrates the conversion of riboflavin to its active coenzymes and the points of inhibition by various chemical inducers.

Riboflavin_Metabolism cluster_0 cluster_1 Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase Flavoenzymes Flavoenzymes FAD->Flavoenzymes Inhibitors1 Chlorpromazine Imipramine Amitriptyline Inhibitors1->Riboflavin_Kinase_Inhibition_Point Inhibitors2 Adriamycin Quinacrine Inhibitors2->FAD_Synthesis_Inhibition_Point

Caption: Inhibition of Riboflavin Metabolism.

Experimental Workflow: Induction and Analysis of Riboflavin Deficiency

This diagram outlines a general workflow for studying chemically induced riboflavin deficiency in a rodent model.

Experimental_Workflow start Animal Model Selection (e.g., Rats) acclimation Acclimation Period start->acclimation grouping Randomization into Control & Treatment Groups acclimation->grouping induction Administration of Chemical Inducer grouping->induction monitoring Daily Monitoring (Weight, Food/Water Intake) induction->monitoring collection Sample Collection (Blood, Urine, Tissues) monitoring->collection analysis Biochemical Analysis (HPLC, Spectrophotometry) collection->analysis data Data Analysis & Interpretation analysis->data

Caption: Riboflavin Deficiency Study Workflow.

Logical Relationship: Consequences of FAD Depletion

This diagram illustrates the downstream consequences of FAD depletion resulting from induced riboflavin deficiency.

FAD_Depletion_Consequences deficiency Riboflavin Deficiency fad_depletion Decreased FAD Synthesis deficiency->fad_depletion gr_inactivation Reduced Glutathione Reductase Activity fad_depletion->gr_inactivation etc_dysfunction Mitochondrial Electron Transport Chain Dysfunction fad_depletion->etc_dysfunction oxidative_stress Increased Oxidative Stress gr_inactivation->oxidative_stress cell_damage Cellular Damage & Apoptosis oxidative_stress->cell_damage energy_crisis Decreased ATP Production etc_dysfunction->energy_crisis energy_crisis->cell_damage

Caption: Effects of FAD Depletion.

References

Validating Galactoflavin's Inhibition of Riboflavin Kinase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of galactoflavin as an inhibitor of riboflavin kinase (RFK), an essential enzyme in the riboflavin metabolic pathway. By competitively inhibiting RFK, this compound disrupts the synthesis of vital flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), making it a valuable tool for studying riboflavin deficiency and a potential lead for therapeutic development. This document outlines the mechanism of action, compares this compound to other known RFK inhibitors, and provides a detailed experimental protocol for validating its inhibitory effects.

Mechanism of Action: Competitive Inhibition of Riboflavin Kinase

Riboflavin kinase (EC 2.7.1.26), also known as flavokinase, catalyzes the ATP-dependent phosphorylation of riboflavin to FMN. This is the first and rate-limiting step in the biosynthesis of FAD. This compound, a structural analog of riboflavin, acts as a competitive inhibitor of riboflavin kinase.[1] Due to its structural similarity, this compound binds to the active site of the enzyme, preventing the binding of the natural substrate, riboflavin. This inhibition leads to a decrease in the production of FMN and, consequently, FAD.[1] These flavin coenzymes are critical for a multitude of cellular redox reactions, and their depletion can lead to symptoms of riboflavin deficiency (ariboflavinosis).

Comparative Analysis of Riboflavin Kinase Inhibitors

While this compound is a known inhibitor, other compounds also target riboflavin kinase. This section compares this compound with two other notable inhibitors: roseoflavin and lumiflavine.

InhibitorMechanism of ActionReported Ki ValueReported IC50 ValueSource Organism/Synthesis
This compound CompetitiveNot readily available in searched literatureNot readily available in searched literatureSynthetic analog of riboflavin
Roseoflavin Competitive; also a substrateKm of 0.7 µM (for E. coli RibCF)[2]Not readily availableStreptomyces davawensis[2]
Lumiflavine Inhibitor (mechanism not fully specified)Not readily availableNot readily availablePhotodegradation product of riboflavin

Note: While a 1964 study by Prosky et al. titled "THE EFFECTS OF this compound ON RIBOFLAVIN ENZYMES AND COENZYMES" likely contains valuable kinetic data, its full text was not accessible in the conducted search.[3] Researchers are encouraged to seek out this publication for more detailed information. Roseoflavin has been shown to be a substrate for the flavokinase domain of E. coli RibCF with a Km value of 0.7 µM, indicating a high affinity for the enzyme.[2]

Experimental Protocols

In Vitro Riboflavin Kinase Inhibition Assay

This protocol provides a method to determine the inhibitory potential of this compound on riboflavin kinase activity.

1. Materials and Reagents:

  • Purified Riboflavin Kinase (human or other species)

  • Riboflavin

  • This compound (and other inhibitors for comparison)

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (or other suitable buffer, e.g., PIPES)[4]

  • Bovine Serum Albumin (BSA)

  • 96-well microplates

  • Plate reader capable of measuring fluorescence or absorbance

  • HPLC system for product quantification (optional, for higher accuracy)[4]

2. Assay Buffer Preparation:

  • Prepare a suitable assay buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 0.1 mg/mL BSA.

3. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of purified riboflavin kinase in assay buffer. The final concentration in the assay will need to be optimized.

  • Substrate Solution: Prepare a stock solution of riboflavin in the assay buffer.

  • Inhibitor Solutions: Prepare serial dilutions of this compound and other inhibitors (e.g., roseoflavin, lumiflavine) in the assay buffer.

  • ATP Solution: Prepare a stock solution of ATP in the assay buffer.

4. Assay Procedure:

  • To the wells of a 96-well plate, add the following in order:

    • Assay buffer

    • Inhibitor solution (or vehicle control)

    • Enzyme solution

  • Incubate for 10-15 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the reaction by adding the riboflavin and ATP solution. The final concentrations of substrates should be around their Km values if known.

  • Incubate the plate at the same temperature for a fixed period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or by heating).[4]

5. Detection of FMN Production:

  • Method 1: Fluorescence Detection: FMN is fluorescent, while riboflavin's fluorescence is quenched upon phosphorylation. The increase in fluorescence can be measured at an excitation wavelength of ~450 nm and an emission wavelength of ~525 nm.

  • Method 2: HPLC-based Quantification: For more precise quantification, the reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify the amount of FMN produced.[4] A C18 column can be used with a mobile phase of methanol and an aqueous buffer.

6. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • To determine the Ki value for a competitive inhibitor, the assay should be performed at different substrate (riboflavin) concentrations. The data can then be analyzed using a Lineweaver-Burk or Dixon plot. The Ki can also be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km for the substrate is known.[5]

Visualizing the Pathway and Experimental Workflow

Riboflavin Metabolism and Inhibition by this compound

Riboflavin_Metabolism Riboflavin Riboflavin RFK Riboflavin Kinase (RFK) Riboflavin->RFK This compound This compound This compound->RFK Competitive Inhibition ADP ADP RFK->ADP FMN Flavin Mononucleotide (FMN) RFK->FMN ATP ATP ATP->RFK FADS FAD Synthetase FMN->FADS FAD Flavin Adenine Dinucleotide (FAD) FADS->FAD Cellular_Functions Cellular Redox Reactions FAD->Cellular_Functions

Caption: Riboflavin is converted to FMN by Riboflavin Kinase, a step competitively inhibited by this compound.

Experimental Workflow for Riboflavin Kinase Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer B Prepare Enzyme, Substrate, & Inhibitor Solutions A->B C Add Buffer, Inhibitor, & Enzyme to Plate B->C D Pre-incubate C->D E Initiate Reaction with Riboflavin & ATP D->E F Incubate E->F G Stop Reaction F->G H Measure FMN Production (Fluorescence or HPLC) G->H I Calculate % Inhibition H->I J Determine IC50 & Ki I->J

Caption: Workflow for determining the inhibitory effect of a compound on Riboflavin Kinase activity.

References

Comparative metabolomics of Galactoflavin-treated vs. riboflavin-deficient cells

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of cells treated with the riboflavin antagonist, Galactoflavin, versus cells cultured in a riboflavin-deficient environment. Understanding the distinct and overlapping metabolic alterations induced by these two conditions is crucial for research into riboflavin metabolism, associated disorders, and the development of novel therapeutic strategies.

While direct comparative metabolomics studies are not extensively available, this guide synthesizes current knowledge on the individual effects of this compound treatment and riboflavin deficiency to present a putative comparative metabolic landscape. The experimental protocols and data presented are based on established methodologies in the field of metabolomics.

Introduction

Riboflavin (Vitamin B2) is a vital precursor for the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are indispensable for a multitude of redox reactions central to cellular metabolism.[1][2] These flavoenzymes are critical for energy production through the electron transport chain, fatty acid β-oxidation, amino acid catabolism, and the metabolism of other vitamins.[1][2]

Riboflavin deficiency , a state of insufficient riboflavin, impairs these metabolic pathways, leading to a range of cellular dysfunctions. This compound , a structural analog of riboflavin, acts as a competitive inhibitor of riboflavin kinase, the enzyme responsible for the first step in the conversion of riboflavin to FMN and FAD. This antagonism effectively induces a state of riboflavin deficiency.

This guide explores the nuanced metabolic differences and similarities between these two states, providing valuable insights for researchers studying riboflavin-dependent pathways and their roles in health and disease.

Comparative Analysis of Key Metabolic Pathways

The following table summarizes the expected impact on key metabolic pathways in this compound-treated versus riboflavin-deficient cells. The data is extrapolated from studies on riboflavin deficiency and the known mechanism of this compound.

Metabolic PathwayExpected Impact in this compound-Treated CellsExpected Impact in Riboflavin-Deficient CellsKey Affected Flavoenzymes
Energy Metabolism (TCA Cycle & Oxidative Phosphorylation) Decreased flux due to reduced FAD-dependent succinate dehydrogenase (Complex II) and FMN-dependent NADH dehydrogenase (Complex I) activity.Similar decrease in TCA cycle and oxidative phosphorylation flux, leading to reduced ATP production.Succinate dehydrogenase, NADH dehydrogenase
Fatty Acid β-Oxidation Impaired oxidation of fatty acids due to deficiency of FAD-dependent acyl-CoA dehydrogenases.Significant impairment of fatty acid oxidation, leading to an accumulation of fatty acyl-CoA intermediates.Acyl-CoA dehydrogenases (SCAD, MCAD, LCAD, VLCAD)
Amino Acid Catabolism Reduced breakdown of certain amino acids due to deficiency of FAD-dependent enzymes like amino acid oxidases.Similar reduction in the catabolism of specific amino acids.D-amino acid oxidase, L-amino acid oxidase
Glutathione Redox Cycling Compromised antioxidant defense due to reduced activity of FAD-dependent glutathione reductase.Increased oxidative stress due to impaired glutathione reductase activity and reduced regeneration of reduced glutathione (GSH).Glutathione reductase
One-Carbon Metabolism Potential disruption of folate metabolism due to reduced activity of the FAD-dependent enzyme methylenetetrahydrofolate reductase (MTHFR).Altered one-carbon metabolism, potentially leading to elevated homocysteine levels.Methylenetetrahydrofolate reductase (MTHFR)
Purine Metabolism Likely affected due to the role of FAD-dependent enzymes in nucleotide synthesis.Alterations in purine and pyrimidine metabolism have been observed in riboflavin deficiency.Xanthine oxidase

Experimental Protocols

To perform a comparative metabolomics study of this compound-treated versus riboflavin-deficient cells, the following experimental workflow is recommended.

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the research question (e.g., HepG2 for liver metabolism studies, neuronal cells for neurochemical studies).

  • Riboflavin-Deficient Medium: Culture cells in a custom-formulated medium lacking riboflavin. Control cells should be cultured in the same medium supplemented with a physiological concentration of riboflavin.

  • This compound Treatment: Culture cells in a complete medium containing a predetermined optimal concentration of this compound. The concentration should be sufficient to induce metabolic changes without causing acute cytotoxicity. A vehicle control (e.g., DMSO) should be included.

  • Time Course: Harvest cells at various time points (e.g., 24, 48, 72 hours) to capture the dynamics of metabolic reprogramming.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold quenching solution (e.g., 80% methanol).

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.

  • Lysis: Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifugation: Centrifuge the cell lysate at high speed to pellet proteins and cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

LC-MS/MS-based Metabolomic Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC), typically with a reversed-phase or HILIC column.

  • Mass Spectrometry: Detect and quantify the metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Analysis: Process the raw data using specialized software for peak picking, alignment, and normalization. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library.

Visualizations

Riboflavin Metabolism and this compound's Site of Action

Riboflavin_Metabolism Riboflavin Riboflavin RFK Riboflavin Kinase (RFK) Riboflavin->RFK ATP -> ADP FMN Flavin Mononucleotide (FMN) FADS FAD Synthetase (FADS) FMN->FADS ATP -> PPi Flavoenzymes Flavoenzymes FMN->Flavoenzymes FAD Flavin Adenine Dinucleotide (FAD) FAD->Flavoenzymes This compound This compound This compound->RFK Inhibition RFK->FMN FADS->FAD

Caption: Riboflavin is converted to FMN and FAD. This compound inhibits Riboflavin Kinase.

Experimental Workflow for Comparative Metabolomics

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Control, Riboflavin-Deficient, this compound-Treated) MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction LCMS LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing Data Processing & Metabolite Identification LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis PathwayAnalysis Pathway Analysis StatAnalysis->PathwayAnalysis Interpretation Interpretation PathwayAnalysis->Interpretation Biological Interpretation

Caption: Workflow for comparing metabolomes of treated and deficient cells.

Conclusion

The comparative metabolomic analysis of this compound-treated versus riboflavin-deficient cells offers a powerful approach to dissect the intricate roles of riboflavin in cellular metabolism. While this compound serves as a useful tool to induce acute riboflavin deficiency, it is important to consider potential off-target effects. A direct comparison with cells grown in a riboflavin-depleted medium can help distinguish the specific effects of riboflavin antagonism from the broader consequences of nutrient deprivation. The methodologies and expected outcomes presented in this guide provide a framework for researchers to design and interpret experiments aimed at unraveling the complexities of riboflavin metabolism and its impact on cellular function. This knowledge is critical for advancing our understanding of diseases associated with riboflavin deficiency and for the development of targeted therapeutic interventions.

References

Safety Operating Guide

Personal protective equipment for handling Galactoflavin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Galactoflavin

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on established best practices for handling chemical compounds and data from structurally similar molecules, such as Riboflavin, due to the absence of a specific Safety Data Sheet (SDS) for this compound. As this compound is a known antagonist of Riboflavin, it should be handled with care, assuming it may have different toxicological properties than its counterpart.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various stages of handling.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesNitrile or latex glovesLaboratory coatN95 or higher rated respirator if handling large quantities or if dust generation is likely
Solution Preparation Chemical splash gogglesNitrile or latex glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood
Handling Solutions Safety glassesNitrile or latex glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash gogglesHeavy-duty glovesLaboratory coat, disposable shoe coversN95 or higher rated respirator
Waste Disposal Safety glassesNitrile or latex glovesLaboratory coatNot generally required
Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Property Value Source
Molecular Formula C₁₈H₂₂N₄O₇PubChem
Molecular Weight 406.4 g/mol PubChem
Appearance Solid (assumed)-
Solubility Insoluble in waterFisher Scientific[1]
Toxicity Data

No specific LD50 or permissible exposure limit (PEL) data is available for this compound. Riboflavin is known for its low toxicity.[2][3] However, as a Riboflavin antagonist, this compound is used to induce riboflavin deficiency and may have adverse effects, particularly with chronic exposure.[4] Handle with caution and avoid direct contact and inhalation.

Experimental Protocol: Safe Handling of Solid this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

1. Preparation and Precaution:

  • Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and uncluttered.
  • Don the appropriate PPE: laboratory coat, safety glasses with side shields, and nitrile gloves.
  • Have a chemical spill kit readily accessible.

2. Weighing the Compound:

  • Use an analytical balance within a ventilated enclosure to minimize dust inhalation.
  • Use a clean, appropriately sized weigh boat or paper.
  • Carefully transfer the desired amount of this compound powder using a clean spatula.
  • Avoid creating dust. If dust is generated, use a gentle sweeping motion with a brush to collect it, or wipe the area with a damp cloth.
  • Close the primary container of this compound securely after use.

3. Solution Preparation:

  • Transfer the weighed this compound to a suitable vessel (e.g., beaker, flask).
  • If necessary, use a funnel to aid the transfer and prevent spillage.
  • Slowly add the desired solvent to the vessel, pointing the opening away from you.
  • Stir the mixture using a magnetic stirrer or by gentle swirling until the solid is fully dissolved.
  • Label the container with the chemical name, concentration, date, and your initials.

4. Post-Handling Procedures:

  • Clean the spatula, weigh boat, and any other used equipment with an appropriate solvent.
  • Dispose of any contaminated disposable materials (e.g., weigh paper, gloves) in the designated chemical waste container.
  • Wipe down the work surface with a suitable cleaning agent.
  • Remove your PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.
  • Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Storage
  • Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.[1]

  • Ensure the storage area is clearly labeled.

Spill Management
  • Small Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Small Spills (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

Waste Disposal
  • Dispose of this compound waste in accordance with local, state, and federal regulations.

  • Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Galactoflavin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Receive & Log This compound B Review SDS/Safety Info A->B C Don Appropriate PPE B->C D Weigh Solid in Ventilated Enclosure C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Area & Equipment F->G K Spill Occurs F->K Potential H Segregate & Label Waste G->H I Store Waste Securely H->I J Arrange for EHS Pickup I->J L Follow Spill Cleanup Protocol K->L L->H

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Galactoflavin
Reactant of Route 2
Galactoflavin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.